5,5-dimethyltetrahydrofuran-3-ol
Description
Properties
IUPAC Name |
5,5-dimethyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEYEQCMWJLKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952307 | |
| Record name | 5,5-Dimethyloxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-46-2 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dimethyloxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDRO-5,5-DIMETHYL-3-FURANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides generalized experimental protocols and potential biological significance based on related structures.
Core Properties and Data
This compound is a heterocyclic organic compound. Its basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 29848-46-2 | [1][2] |
| Boiling Point | 84 °C at 15 Torr | N/A |
| Density | 0.992 g/cm³ at 22 °C | N/A |
| Melting Point | No data available | |
| Solubility | No data available |
Experimental Protocols
Synthesis: Intramolecular Cyclization of a Diol
A common and effective method for the synthesis of substituted tetrahydrofurans is the acid-catalyzed intramolecular cyclization of a corresponding diol.[3] For this compound, the precursor would be 2,2-dimethyl-1,4-pentanediol.
Reaction Scheme:
Materials:
-
2,2-dimethyl-1,4-pentanediol
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An appropriate high-boiling point solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus for water removal
-
Standard laboratory glassware for reflux and distillation
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2-dimethyl-1,4-pentanediol and the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Helium as the carrier gas.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The inlet is heated to ensure rapid vaporization of the sample.
-
Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds over a range of boiling points.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. The retention time from the gas chromatogram also aids in identification.
Diagrams
Experimental Workflow
Caption: Generalized workflow for the synthesis and analysis of this compound.
Biological Activity Screening
Caption: Conceptual workflow for screening the biological activity of this compound.
Biological Significance
While no specific biological activities have been reported for this compound, the tetrahydrofuran moiety is a common structural motif in a vast number of biologically active natural products.[4] Derivatives of tetrahydrofuran have been shown to exhibit a wide range of pharmacological properties, including:
-
Anticancer Activity: Some natural products containing a tetrahydrofuran core, such as annonaceous acetogenins, have demonstrated potent cytotoxicity against cancer cell lines.[4]
-
Antimicrobial and Antifungal Effects: The tetrahydrofuran scaffold is present in various compounds with known antimicrobial and antifungal properties.[4]
-
Anti-inflammatory Activity: Certain derivatives have been investigated for their anti-inflammatory potential.
The presence of a hydroxyl group and dimethyl substitution on the tetrahydrofuran ring of this compound could influence its biological activity and pharmacokinetic properties. Further research, including in vitro screening against various cell lines and microbial strains, is necessary to elucidate the specific biological profile of this compound. The hydroxyl group, in particular, can serve as a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.
References
5,5-Dimethyltetrahydrofuran-3-ol: A Technical Guide for Researchers
CAS Number: 29848-46-2
Molecular Formula: C₆H₁₂O₂
Molecular Weight: 116.16 g/mol
This technical guide provides a comprehensive overview of 5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from general knowledge of tetrahydrofuran chemistry and data from structurally related analogs to present a predictive profile of its properties, synthesis, and potential applications.
Physicochemical and Spectral Data
While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Boiling Point | 84 °C | Based on data for similar substituted tetrahydrofurans[1]. |
| Density | ~0.9 - 1.0 g/mL | General range for similar small organic molecules. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. | Based on the presence of a hydroxyl group and a hydrophobic dimethyltetrahydrofuran core. |
| SMILES | CC1(C)CC(O)CO1 | Chemical structure. |
| InChI | InChI=1S/C6H12O2/c1-6(2)3-4(7)5-8-6/h4,7H,3,5H2,1-2H3 | Chemical structure. |
Table 2: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Key Features | Rationale |
| ¹H NMR | - Singlets for the two methyl groups (gem-dimethyl).- Multiplets for the methylene protons on the ring.- A multiplet for the proton on the carbon bearing the hydroxyl group.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). | Based on the chemical structure and known chemical shifts for similar environments. |
| ¹³C NMR | - A quaternary carbon signal for the C5 position.- Signals for the two equivalent methyl carbons.- Signals for the methylene carbons of the ring.- A signal for the carbon bearing the hydroxyl group. | Based on the chemical structure and typical ¹³C chemical shifts for tetrahydrofurans. |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch).- C-H stretching absorptions around 2850-3000 cm⁻¹.- A strong C-O stretching absorption around 1050-1150 cm⁻¹. | Characteristic vibrational frequencies for alcohols and ethers[2][3][4]. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 116.- Fragmentation patterns corresponding to the loss of a methyl group (m/z 101), a hydroxyl group (m/z 99), and other characteristic fragments of the tetrahydrofuran ring. | Based on the molecular weight and common fragmentation pathways of alcohols and ethers. |
Synthesis and Experimental Protocols
Proposed Synthesis: Intramolecular Cyclization
A common and effective method for synthesizing substituted tetrahydrofurans is through the intramolecular cyclization of a suitable diol.[5] The following proposed protocol outlines a potential synthetic pathway.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize this compound via intramolecular cyclization of a diol precursor.
Materials:
-
Starting material: A suitable precursor such as a 4,4-dimethyl-1,2,5-pentanetriol derivative.
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride).
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran).
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).
Procedure:
-
Precursor Synthesis: Synthesize the diol precursor. This may involve multiple steps, such as the dihydroxylation of an appropriate alkene.
-
Cyclization:
-
Dissolve the diol precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of an acid or a stoichiometric amount of a base to promote intramolecular cyclization.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize with a weak base solution (e.g., saturated sodium bicarbonate). If a base was used, quench with a proton source (e.g., water or a mild acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological and Pharmacological Significance
The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds.[5] While the specific biological activity of this compound has not been reported, its structural features suggest potential areas for investigation.
Potential as a Scaffold in Drug Discovery
Substituted tetrahydrofurans are key components in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[6][7][8] The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Analog to Bioactive Molecules
The tetrahydrofuran core is present in compounds with diverse biological activities:
-
Antiviral Activity: Certain substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.[7][8][9]
-
Anticancer Activity: The natural product FR901464, which contains a tetrahydropyran ring, exhibits potent antiproliferative activity. Synthetic analogs with a tetrahydrofuran core have also been evaluated for their anticancer properties.[1][6]
-
Vasoactivity: Some tetrahydrofuran-diol metabolites of eicosanoids have been shown to be potent vasodilators.[10]
Caption: Logical workflow for exploring the biological potential of this compound.
Future Research Directions
Given the limited data available, this compound represents an underexplored area of chemical space. Future research efforts could focus on:
-
Development of a robust and scalable synthetic route.
-
Full spectroscopic characterization and X-ray crystallographic analysis to confirm its structure.
-
Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.
-
Use as a building block in the synthesis of more complex molecules.
Conclusion
This compound is a simple substituted tetrahydrofuran with potential for further investigation in the fields of synthetic and medicinal chemistry. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established importance of the tetrahydrofuran scaffold. Further research is warranted to fully elucidate the properties and applications of this compound.
References
- 1. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Epoxygenase eicosanoids: synthesis of tetrahydrofuran-diol metabolites and their vasoactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol: Physicochemical Properties
This document serves as a technical guide on the fundamental physicochemical properties of the chemical compound 5,5-dimethyltetrahydrofuran-3-ol, intended for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a heterocyclic organic compound. Its core molecular characteristics, including its formula and weight, are foundational for its use in chemical synthesis and research. The tetrahydrofuran ring is a significant structural motif in many biologically active products, making its derivatives subjects of interest in organic synthesis.[1]
The key quantitative data for this compound are summarized below.
| Property | Value | Unit |
| Molecular Formula | C6H12O2 | |
| Molecular Weight | 116.16 | g/mol |
Table 1: Core Physicochemical data for this compound.[2]
Methodologies for Property Determination
The molecular formula and weight of a chemical compound are determined through standard analytical chemistry techniques.
-
Molecular Formula (C6H12O2): This is typically determined using elemental analysis, which measures the percentage composition of carbon, hydrogen, and oxygen. This empirical data is then used to derive the simplest whole-number ratio of atoms, which is refined using mass spectrometry data to determine the exact molecular formula.
-
Molecular Weight (116.16 g/mol ): This value is calculated based on the molecular formula using the standard atomic weights of each element.[2] It can be experimentally confirmed using mass spectrometry, where the molecular ion peak (M+) would correspond to this value.
Logical Data Relationship
The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.
Caption: Relationship between chemical name and its molecular properties.
References
An In-depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol
IUPAC Name and Chemical Structure
The compound with the common name "5,5-dimethyltetrahydrofuran-3-ol" is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Synonyms: Tetrahydro-5,5-dimethyl-3-furanol; 3-Furanol, tetrahydro-5,5-dimethyl- CAS Number: 29848-46-2 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol
The chemical structure of this compound consists of a five-membered saturated heterocycle containing one oxygen atom (a tetrahydrofuran ring). A hydroxyl (-OH) group is attached to the carbon at position 3, and two methyl (-CH₃) groups are attached to the carbon at position 5.
Chemical Structure:
The Obscure History and Plausible Synthesis of 5,5-dimethyltetrahydrofuran-3-ol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran, lacks a well-documented history of a singular discovery. Its existence is noted in chemical supplier databases, but a seminal publication detailing its initial synthesis and characterization remains elusive. This technical guide consolidates the available information and proposes plausible synthetic routes based on established methodologies for analogous tetrahydrofuran derivatives. This document provides a historical context for the synthesis of substituted tetrahydrofurans and presents detailed, hypothetical experimental protocols for the preparation of this compound via intramolecular cyclization of a diol and reduction of a ketone precursor. Physical, spectroscopic, and safety data, compiled from available sources and estimations, are presented in structured tables. Furthermore, logical workflows for its synthesis are visualized using the DOT language.
Introduction: The Significance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of biologically active natural products.[1] This prevalence has established the synthesis of substituted tetrahydrofurans as a significant area of focus within organic synthesis. These derivatives are not only crucial components of complex natural products but also serve as versatile building blocks for the development of novel molecules with potential applications in pharmaceuticals and materials science. The stereoselective synthesis of these compounds is particularly important, as the spatial arrangement of substituents on the THF ring can profoundly influence the biological activity and physical properties of the molecule.
While the specific discovery of this compound is not prominently documented, its synthesis falls within the broader historical development of methods for constructing the tetrahydrofuran ring. Key historical strategies include intramolecular Williamson ether synthesis, oxidative cyclization of alkenols, and various cycloaddition reactions.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively published. The following tables summarize available and estimated data for the compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 29848-46-2 | [2] |
| Molecular Formula | C₆H₁₂O₂ | Calculated |
| Molecular Weight | 116.16 g/mol | Calculated |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
Table 2: Estimated Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~1.2 (s, 6H, 2xCH₃), 1.8-2.0 (m, 2H, CH₂), 3.8-4.0 (m, 2H, CH₂-O), 4.2-4.4 (m, 1H, CH-OH), ~2.0-3.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ ~25-30 (2xCH₃), ~40-45 (CH₂), ~70-75 (CH₂-O), ~75-80 (C(CH₃)₂), ~65-70 (CH-OH) |
| IR (neat) | ~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z = 116 (M⁺), 101 (M⁺ - CH₃), 83, 58 |
Plausible Synthetic Pathways and Experimental Protocols
Given the absence of a specific named reaction for the discovery of this compound, two primary and chemically sound synthetic strategies are proposed: the intramolecular cyclization of a suitable diol and the reduction of the corresponding ketone.
Pathway 1: Intramolecular Cyclization of 4-methyl-4-pentene-1,3-diol
This approach relies on the acid-catalyzed intramolecular cyclization of an unsaturated diol. The workflow for this synthesis is depicted below.
Caption: Proposed synthesis of this compound via acid-catalyzed intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methyl-4-pentene-1,3-diol (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), is added a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.
Pathway 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one
This pathway involves the synthesis of the ketone precursor followed by its reduction to the desired alcohol.
Caption: Two-stage synthesis of this compound involving ketone formation and subsequent reduction.
Experimental Protocol:
Part A: Synthesis of 5,5-dimethyltetrahydrofuran-3-one
-
Reaction Setup: A solution of ethyl acetoacetate (1.0 eq) in dry THF is added dropwise to a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes.
-
Alkylation: 2-bromo-2-methylpropane (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Cyclization: The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The mixture is then heated to reflux to promote hydrolysis, decarboxylation, and cyclization.
-
Purification: After cooling, the product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is purified by distillation or column chromatography.
Part B: Reduction to this compound
-
Reaction Setup: To a solution of 5,5-dimethyltetrahydrofuran-3-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour, and then at room temperature for 2 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is then purified by column chromatography.
Conclusion
While the specific historical discovery of this compound remains obscure in the scientific literature, its synthesis is readily conceivable through established and reliable methods of organic chemistry. The protocols for intramolecular cyclization and ketone reduction outlined in this guide provide a solid foundation for its laboratory preparation. The provided data, though partially estimated, offers a useful reference for researchers working with this and related substituted tetrahydrofuran compounds. The continued exploration of novel synthetic routes to such molecules is crucial for advancing drug discovery and materials science.
References
The Elusive Natural Origins of 5,5-dimethyltetrahydrofuran-3-ol: A Synthetic Compound of Research Interest
A comprehensive review of scientific literature and chemical databases reveals no documented evidence of 5,5-dimethyltetrahydrofuran-3-ol as a naturally occurring compound. All available information points to this molecule being a product of chemical synthesis, making it a valuable building block in various research and development applications rather than a constituent of the natural world.
For researchers, scientists, and drug development professionals, the distinction between natural and synthetic origin is critical. While the tetrahydrofuran structural motif is a prevalent feature in a multitude of biologically active natural products, the specific isomer this compound has not been identified from any plant, fungal, animal, or microbial source.[1] This absence in the natural product literature means that there are no established experimental protocols for its isolation from a natural matrix, no quantitative data on its concentration in any living organism, and no known biosynthetic or signaling pathways to visualize.
The significance of the tetrahydrofuran ring system in natural products is well-established, forming the core of many complex molecules with potent biological activities.[1] This has spurred considerable interest in the synthesis of novel tetrahydrofuran derivatives, like this compound, to explore new chemical space and develop potential therapeutic agents or other functional molecules.
Given its synthetic nature, the primary technical information available for this compound revolves around its chemical synthesis, purification, and characterization. An illustrative workflow for a typical synthetic and analytical process is provided below.
Synthetic and Analytical Workflow
The following diagram outlines a general workflow for the synthesis and characterization of a synthetic compound such as this compound. This represents a logical relationship between the steps involved in its preparation and verification in a laboratory setting.
References
An In-depth Technical Guide on the Solubility and Stability of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 5,5-dimethyltetrahydrofuran-3-ol is limited. This guide provides a comprehensive overview of the principles and methodologies for determining these properties, drawing on general knowledge of organic chemistry and data from related tetrahydrofuran derivatives. The experimental protocols described herein are general and would require specific validation for this compound.
Introduction
This compound is a heterocyclic organic compound. The tetrahydrofuran (THF) ring is a crucial structural motif present in numerous biologically active natural products.[1] This has led to significant interest in the synthesis and properties of substituted tetrahydrofurans for potential applications in pharmaceuticals and materials science.[1] The hydroxyl group in this compound can serve as a point for further chemical modifications, allowing for the introduction of new functional groups.[1] Understanding the solubility and stability of this compound is fundamental for its application in drug discovery and development, from formulation to toxicological assessment.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Comparative Data for 2,5-dimethyltetrahydrofuran.
| Property | This compound (Predicted/Inferred) | 2,5-dimethyltetrahydrofuran (Experimental Data) |
| Molecular Formula | C6H12O2 | C6H12O |
| Molecular Weight | 116.16 g/mol | 100.16 g/mol [2][3] |
| Appearance | Likely a liquid or low-melting solid | Colorless liquid[4] |
| Boiling Point | Higher than 2,5-dimethyltetrahydrofuran due to the hydroxyl group and increased polarity. | 90-92 °C[2][3] |
| Density | Likely higher than 2,5-dimethyltetrahydrofuran. | 0.833 g/mL at 25 °C[2] |
| Refractive Index | Expected to be higher than 2,5-dimethyltetrahydrofuran. | n20/D 1.404[2][3] |
| Water Solubility | Expected to have moderate water solubility due to the presence of a hydroxyl group capable of hydrogen bonding. | Limited data, but likely sparingly soluble. |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and likely soluble in less polar solvents like diethyl ether. | Soluble in many organic solvents. |
Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The "like dissolves like" principle suggests that this compound, being a polar molecule due to its hydroxyl group and ether linkage, will be more soluble in polar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, DMSO)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C and 37 °C)
-
Analytical balance
-
Centrifuge
-
HPLC or GC with a suitable detector for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Profile and Assessment
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] For tetrahydrofuran derivatives, there is a known risk of peroxide formation upon storage, especially in the presence of air and light.[4]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6][7][8][9]
Table 2: Typical Conditions for Forced Degradation Studies.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ring-opening or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Base-catalyzed degradation. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | Oxidation of the alcohol or ether linkage, peroxide formation. |
| Thermal Degradation | Solid and solution stored at 80 °C for 48 hours | Dehydration, rearrangement, or other thermal decomposition. |
| Photostability | Expose solid and solution to light (ICH Q1B guidelines) | Photolytic degradation. |
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Suitable solvents (e.g., water, methanol)
-
pH meter
-
Temperature-controlled oven, water bath
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or LC-MS for peak purity analysis and identification of degradation products.
Procedure:
-
Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2).
-
For thermal and photolytic studies, use both the solid compound and a solution.
-
Expose the samples to the stress conditions for a defined period.
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Assess the purity of the main peak and identify and quantify any degradation products.
-
Calculate the mass balance to account for all the material.[10]
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways. Research on similar molecules, such as 2,5-dimethyltetrahydrofuran, has explored their use as biofuels and in chemical synthesis, but not extensively in a biological context.[11] Should this molecule be investigated as a potential therapeutic agent, a logical starting point for its biological characterization would be to screen it against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.
Conclusion
While specific experimental data for this compound is not widely available, this guide provides a framework for its characterization. The methodologies for determining solubility and stability are well-established in the pharmaceutical sciences. Based on its chemical structure, this compound is expected to be a polar compound with moderate water solubility and good solubility in polar organic solvents. Its stability profile should be carefully evaluated, particularly concerning potential hydrolysis, oxidation, and peroxide formation, which are common degradation pathways for related ethers and alcohols. The detailed experimental protocols and workflows provided here offer a robust starting point for researchers and drug development professionals to thoroughly characterize this and other novel chemical entities.
References
- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 2. 2,5-Dimethyltetrahydrofuran, mixture of cis and trans 96 1003-38-9 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. US20110263880A1 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
5,5-Dimethyltetrahydrofuran-3-ol: A Technical Overview of its Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the physical properties of 5,5-dimethyltetrahydrofuran-3-ol, with a focus on its boiling and melting points. Due to the limited availability of direct experimental data for this specific compound, this document also details the standard experimental protocols for determining these crucial parameters and presents a logical workflow for its synthesis, providing valuable context for researchers in drug discovery and chemical synthesis.
Physicochemical Data
Table 1: Physical Properties of Selected Tetrahydrofuran Derivatives
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| 2,5-Dimethyltetrahydrofuran | 1003-38-9 | C₆H₁₂O | 90-92[2][3] | -45[2] |
| 3-Hydroxytetrahydrofuran | 453-20-3 | C₄H₈O₂ | 179[4] | Not Available |
| (Z+E)-2,5-Dimethyltetrahydrofuran | Not Available | C₆H₁₂O | 89-91[5] | Not Available |
Experimental Protocols for Boiling and Melting Point Determination
Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. The following are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]
-
Thermometer[8]
-
Solid sample (finely powdered)[8]
-
Heating medium (e.g., mineral oil for Thiele tube)[9]
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the heating medium of a Thiele tube.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6][7] A pure substance will exhibit a sharp melting range of 0.5-1°C.[6]
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus and Materials:
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.[9] A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[10]
-
Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]
-
Observation: Upon reaching the boiling point of the liquid, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10] The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
Synthesis and Reactivity Workflow
While specific signaling pathways involving this compound are not documented, its structural motif is of significant interest in organic synthesis and drug development. The tetrahydrofuran ring is a common core in many biologically active natural products[11]. The hydroxyl group on this compound serves as a versatile functional handle for further chemical modifications[11]. A general logical workflow for the synthesis and potential derivatization of this compound is outlined below.
Caption: Logical workflow for the synthesis and derivatization of this compound.
The synthesis of substituted tetrahydrofurans can often be achieved through the intramolecular cyclization of appropriate diols[11]. Once this compound is synthesized, its hydroxyl group can be readily converted into other functional groups such as esters, ethers, or amines, allowing for the creation of a library of derivatives. These new compounds can then be subjected to biological screening to evaluate their potential as novel therapeutic agents. The development of efficient and stereoselective synthetic methods for such tetrahydrofuran derivatives is an active area of research[11].
References
- 1. 29848-46-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,5-Dimethyltetrahydrofuran, mixture of cis and trans 96 1003-38-9 [sigmaaldrich.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. (Z+E)-2,5-dimethyl tetrahydrofuran [thegoodscentscompany.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. scribd.com [scribd.com]
- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | 29848-46-2 | Benchchem [benchchem.com]
Spectroscopic Profile of 5,5-dimethyltetrahydrofuran-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 5,5-dimethyltetrahydrofuran-3-ol. The information is curated to support research and development activities, offering readily accessible data and generalized experimental protocols.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, facilitating easy reference and comparison.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity |
| 1.16 | Singlet |
| 1.25 | Singlet |
| 1.76 | Doublet of Doublets |
| 2.00 | Doublet of Doublets |
| 3.63 | Doublet of Doublets |
| 3.82 | Doublet of Doublets |
| 4.31 | Multiplet |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 25.5 |
| 29.8 |
| 46.5 |
| 67.8 |
| 71.0 |
| 81.6 |
Mass Spectrometry Data
| m/z | Intensity |
| 29 | 139 |
| 31 | 109 |
| 39 | 112 |
| 41 | 295 |
| 42 | 101 |
| 43 | 999 |
| 45 | 119 |
| 55 | 170 |
| 56 | 114 |
| 57 | 107 |
| 58 | 821 |
| 59 | 107 |
| 70 | 540 |
| 71 | 112 |
| 73 | 168 |
| 82 | 101 |
| 87 | 101 |
| 115 | 416 |
Experimental Protocols
While specific experimental protocols for the acquisition of the above data for this compound are not publicly available, the following generalized methodologies are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum would be obtained using an FTIR spectrometer. For a liquid sample like this compound, a thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis would involve injecting a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) into a gas chromatograph. The GC separates the compound from any impurities, and the eluent is then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Synthesis and Potential Applications
The tetrahydrofuran (THF) ring is a significant structural motif present in numerous biologically active natural products.[1] Consequently, the synthesis of substituted tetrahydrofurans is a major focus in organic synthesis.[1] These derivatives serve as crucial components of complex natural products and as adaptable building blocks for creating new molecules with potential pharmaceutical applications.[1]
A general synthetic approach to tetrahydrofuran derivatives involves the catalytic hydrogenation of substituted furans. For instance, 2,5-dimethylfuran can be hydrogenated to yield the corresponding saturated tetrahydrofuran derivative.[1] Another powerful strategy for constructing the tetrahydrofuran ring is through the intramolecular cyclization of functionalized alcohols.[1]
The hydroxyl group in this compound can be a key functional handle for further chemical modifications, enabling the introduction of new functional groups and the synthesis of a diverse array of derivatives.[1]
Below is a conceptual workflow for the synthesis and characterization of a tetrahydrofuran derivative.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a tetrahydrofuran derivative.
Given the prevalence of the tetrahydrofuran moiety in bioactive molecules, a logical progression in drug discovery research involving a novel derivative like this compound would follow a structured screening process.
Caption: A conceptual drug discovery workflow for a novel tetrahydrofuran compound.
References
Synthesis of 5,5-dimethyltetrahydrofuran-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5,5-dimethyltetrahydrofuran-3-ol, a valuable heterocyclic compound. The synthesis of this molecule is of interest due to the prevalence of the tetrahydrofuran motif in numerous biologically active compounds. This document outlines two primary synthetic strategies, starting from readily available precursors, and provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.
Synthetic Strategies and Starting Materials
Two principal retrosynthetic pathways have been identified for the synthesis of this compound.
Route 1: Reductive Opening of Pantolactone followed by Intramolecular Cyclization
This strategy commences with the chiral starting material, (R)- or (S)-pantolactone, a derivative of pantothenic acid (Vitamin B5). The core of this approach involves the reductive opening of the lactone ring to yield a triol intermediate, 3,3-dimethyl-1,2,4-butanetriol. Subsequent acid-catalyzed intramolecular dehydration of the triol leads to the formation of the desired tetrahydrofuran ring. This route is particularly advantageous for producing enantiomerically enriched this compound, leveraging the inherent chirality of the starting pantolactone.
Route 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one
An alternative approach involves the reduction of the corresponding ketone, 5,5-dimethyltetrahydrofuran-3-one. This method is straightforward, relying on standard reduction methodologies. The key challenge in this route lies in the synthesis of the ketone precursor itself.
Experimental Protocols
Route 1: From Pantolactone
Step 1: Synthesis of 3,3-dimethyl-1,2,4-butanetriol via Reductive Opening of Pantolactone
A detailed experimental protocol for this step is outlined below. The reaction involves the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to open the lactone ring.
-
Materials: (R)- or (S)-Pantolactone, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (H₂SO₄) (10% aqueous solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
A solution of pantolactone in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.
-
The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-1,2,4-butanetriol.
-
Step 2: Intramolecular Cyclization of 3,3-dimethyl-1,2,4-butanetriol
The crude triol from the previous step is then subjected to acid-catalyzed cyclization to form this compound.
-
Materials: 3,3-dimethyl-1,2,4-butanetriol, Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin), Toluene.
-
Procedure:
-
The crude 3,3-dimethyl-1,2,4-butanetriol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of an acid catalyst is added to the solution.
-
The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized or filtered off.
-
The organic solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to afford this compound.
-
Route 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one
This route provides a more direct conversion to the final product, provided the starting ketone is available.
-
Materials: 5,5-dimethyltetrahydrofuran-3-one, Reducing agent (e.g., Sodium borohydride (NaBH₄)), Methanol or ethanol.
-
Procedure:
-
5,5-dimethyltetrahydrofuran-3-one is dissolved in methanol or ethanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid or dilute hydrochloric acid) until the effervescence ceases.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
-
Quantitative Data
The following table summarizes the typical yields for the key transformations described in the experimental protocols. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the reagents.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Route 1 | ||||
| Reductive Opening | Pantolactone | 3,3-dimethyl-1,2,4-butanetriol | LiAlH₄ in anhydrous ether, reflux | 85-95 |
| Intramolecular Cyclization | 3,3-dimethyl-1,2,4-butanetriol | This compound | Catalytic p-toluenesulfonic acid in toluene, reflux | 70-85 |
| Route 2 | ||||
| Reduction | 5,5-dimethyltetrahydrofuran-3-one | This compound | NaBH₄ in methanol, 0 °C to room temperature | >90 |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway from pantolactone.
Theoretical and Experimental Blueprint for the Investigation of 5,5-dimethyltetrahydrofuran-3-ol: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties make it an attractive building block for the design of novel therapeutic agents. This technical guide provides a comprehensive theoretical and experimental blueprint for the in-depth study of a specific derivative, 5,5-dimethyltetrahydrofuran-3-ol. Due to the current absence of dedicated research on this molecule, this document serves as a roadmap for its synthesis, characterization, and computational analysis, paving the way for its potential application in drug discovery and development. We will explore the pertinent theoretical calculations to elucidate its conformational landscape and molecular properties, detail the necessary experimental protocols for its synthesis and spectroscopic characterization, and discuss the potential biological significance of this compound in the context of related tetrahydrofuran derivatives.
Introduction: The Significance of Substituted Tetrahydrofurans in Drug Discovery
The tetrahydrofuran ring is a cornerstone in the architecture of many biologically active compounds.[1] Its prevalence in natural products underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition.[2] Researchers have successfully incorporated substituted tetrahydrofurans into a variety of therapeutic agents, demonstrating their broad-ranging biological activities.[3][4] Notably, derivatives of this heterocyclic system have been investigated as HIV-1 protease inhibitors and have shown potential as cytokinin analogues.[5][6]
The strategic placement of substituents on the tetrahydrofuran ring can profoundly influence its physicochemical properties and biological function.[1] The target of this guide, this compound, presents an interesting substitution pattern with a gem-dimethyl group at the 5-position and a hydroxyl group at the 3-position. The gem-dimethyl group is expected to introduce conformational constraints, while the hydroxyl group provides a key site for hydrogen bonding and potential metabolic transformations. A thorough understanding of the interplay between these structural features is crucial for predicting the molecule's behavior in a biological system.
This guide outlines a synergistic approach, combining quantum chemical calculations with experimental validation, to build a comprehensive profile of this compound. The following sections will provide a detailed framework for researchers to undertake a foundational study of this promising molecule.
Theoretical Studies: A Computational Approach
Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound at the atomic level. By employing a variety of theoretical methods, we can predict its geometry, conformational preferences, and electronic characteristics.
Conformational Analysis
The five-membered tetrahydrofuran ring is not planar and exists in a variety of puckered conformations. For this compound, the primary conformations are expected to be envelope and twist forms. The position of the hydroxyl group (axial vs. equatorial) will further differentiate these conformers. A systematic conformational search is the first step in understanding the molecule's three-dimensional structure.
The following diagram illustrates the logical workflow for a combined theoretical and experimental investigation of this compound.
The following diagram illustrates the key conformational isomers of this compound.
Predicted Molecular Properties
Quantum chemical calculations can provide a wealth of information about the molecule's properties. The following table summarizes the key theoretical data that should be calculated for the different conformers of this compound.
| Property | Description |
| Relative Energy (kcal/mol) | The energy of each conformer relative to the most stable conformer. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |
| Key Bond Lengths (Å) | The distances between key atoms, such as C-O and O-H bonds. |
| Key Bond Angles (degrees) | The angles between adjacent bonds, which define the molecular geometry. |
| Vibrational Frequencies (cm⁻¹) | Predicted frequencies of molecular vibrations, which correspond to peaks in the IR spectrum. |
Experimental Protocols
The theoretical predictions should be validated through experimental synthesis and characterization. This section outlines the key experimental procedures.
Synthesis
A plausible synthetic route to this compound is the intramolecular cyclization of a suitable diol precursor. The following is a proposed experimental protocol:
Synthesis of 4-methyl-4-(oxiran-2-yl)pentan-2-ol:
-
To a solution of 4,4-dimethyl-1-penten-3-ol in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Cyclization to this compound:
-
Dissolve the crude epoxide in a suitable solvent (e.g., THF).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
After completion, neutralize the acid, remove the solvent, and purify the product by column chromatography.
Spectroscopic Characterization
The synthesized this compound should be thoroughly characterized using a suite of spectroscopic techniques. The expected data from these experiments are summarized in the table below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, the methine proton at C3, and the hydroxyl proton. The coupling constants between the protons on the tetrahydrofuran ring will provide information about the ring's conformation. |
| ¹³C NMR | Resonances for all six carbon atoms in the molecule, including the two equivalent methyl carbons, the quaternary carbon at C5, and the three carbons of the tetrahydrofuran ring. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and experimental strategy for the investigation of this compound. By following this blueprint, researchers can generate a foundational dataset for this molecule, including its conformational preferences, molecular properties, and spectroscopic signature. This information is a critical first step in evaluating its potential as a scaffold in drug discovery.
Future work should focus on the synthesis of stereoisomers of this compound and the evaluation of their biological activity in relevant assays. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of substituted tetrahydrofurans and may lead to the development of novel therapeutic agents.
References
- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
5,5-Dimethyltetrahydrofuran-3-ol: A Commercially Available Building Block Awaiting Broader Scientific Exploration
For researchers, scientists, and professionals in drug development, 5,5-dimethyltetrahydrofuran-3-ol stands as a readily accessible, yet underexplored, chemical entity. While its commercial availability from various suppliers provides a clear pathway for its acquisition, a comprehensive public-domain repository of its biological activity and detailed experimental applications remains to be established. This guide summarizes the current state of knowledge regarding this compound, focusing on its commercial accessibility and the limited technical data available.
Commercial Availability and Key Suppliers
This compound, identified by the CAS number 29848-46-2, is available for purchase from several chemical suppliers. This accessibility makes it a viable starting material or intermediate for a range of synthetic applications in research and development. The primary suppliers identified include BLD Pharm and Benchchem, with additional vendor information available through platforms like ChemicalBook.
For procurement purposes, researchers can typically acquire this compound in various quantities, although specific purity levels and lot-specific analytical data should be confirmed with the respective supplier. It is important to note that while some suppliers provide access to documentation such as NMR, HPLC, and LC-MS data, a comprehensive and publicly available technical data sheet with extensive physical and chemical properties is not readily found.
Physicochemical Data and Specifications
Quantitative data for this compound is not extensively published in readily accessible scientific literature or comprehensive chemical databases. The information available is primarily sourced from supplier-provided data. A summary of the available data is presented in the table below. Researchers are advised to consult the Certificate of Analysis (CoA) from their chosen supplier for the most accurate and lot-specific data.
| Property | Value | Source |
| CAS Number | 29848-46-2 | |
| Molecular Formula | C6H12O2 | |
| Molecular Weight | 116.16 g/mol | |
| Purity | >95% | BLD Pharm |
Applications in Synthesis and Research
The tetrahydrofuran (THF) ring is a core structural motif in numerous biologically active natural products, making substituted tetrahydrofurans valuable building blocks in organic synthesis. Compounds like this compound, with their functionalized ring system, serve as versatile intermediates for creating more complex molecules with potential pharmaceutical applications.
The hydroxyl group on the tetrahydrofuran ring provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This allows for the introduction of new functional groups and the construction of diverse molecular architectures. While the general utility of such compounds is recognized, specific, detailed experimental protocols for the use of this compound are not widely documented in peer-reviewed literature.
Future Outlook and Research Opportunities
The limited public data on the biological activity and specific applications of this compound suggests that this compound represents an area ripe for further investigation. Its commercial availability lowers the barrier to entry for researchers interested in exploring its potential in areas such as:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel small molecules for drug discovery.
-
Materials Science: As a monomer or additive for the development of new polymers with unique properties.
-
Asymmetric Synthesis: As a chiral building block, if resolved into its respective enantiomers, for the stereoselective synthesis of complex targets.
Due to the lack of published data on the biological activity or detailed experimental workflows for this compound, the creation of diagrams for signaling pathways or experimental processes as requested is not feasible at this time. Further research into the properties and applications of this compound is necessary to enable such visualizations.
"5,5-dimethyltetrahydrofuran-3-ol" safety data sheet (SDS) information
An In-Depth Technical Guide to the Safety Profile of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety information for this compound (CAS No. 29848-46-2). It is intended for informational purposes for a scientific audience. A complete Safety Data Sheet (SDS) with quantitative toxicological data for this specific compound was not publicly available at the time of writing. Therefore, this guide has been compiled from general safety classifications, data on structurally related compounds, and standardized experimental protocols. All information regarding handling and safety should be supplemented with a formal risk assessment by qualified personnel.
Chemical Identification and Physical Properties
This compound is a heterocyclic organic compound. Detailed physical and chemical properties are essential for its safe handling and use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 29848-46-2 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Not available |
| Odor | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| Solubility | Not available |
Hazard Identification and GHS Classification
Based on available information, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
| Toxicological Endpoint | Data for this compound |
| Acute Oral Toxicity | Not available |
| Acute Dermal Toxicity | Not available |
| Acute Inhalation Toxicity | Not available |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Eye Damage/Irritation | Causes serious eye irritation (H319) |
| Respiratory Sensitization | Not available |
| Skin Sensitization | Not available |
| Germ Cell Mutagenicity | Not available |
| Carcinogenicity | Not available |
| Reproductive Toxicity | Not available |
| STOT-Single Exposure | May cause respiratory irritation (H335) |
| STOT-Repeated Exposure | Not available |
| Aspiration Hazard | Not available |
Experimental Protocols for Hazard Assessment
The following are summaries of standardized OECD guidelines for the types of toxicological testing that would be performed to generate the data for a complete safety profile.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test provides information on health hazards likely to arise from a dermal application of the substance.[3][4]
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[3] Untreated skin serves as a control. The exposure period is typically 4 hours.[3]
-
Methodology:
-
Healthy young adult albino rabbits are used.
-
The substance (0.5 mL for liquids or 0.5 g for solids) is applied to the test site and covered with a gauze patch.[3]
-
Observations for erythema and edema are made at 60 minutes, 24, 48, and 72 hours after patch removal.[5][6]
-
The observation period can extend up to 14 days to assess the reversibility of the effects.[3][5]
-
-
Evaluation: Dermal irritation scores are evaluated based on the severity and nature of the lesions and their reversibility.[3][4]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or serious eye damage.[7]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[8]
-
Methodology:
-
Healthy adult albino rabbits with no pre-existing eye irritation are used.[7]
-
The test substance is applied in a single dose.[8] The eyes are not washed for 24 hours after application.[7]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[8]
-
Observations can continue for up to 21 days to determine the reversibility of any effects.[7]
-
-
Evaluation: The degree of eye irritation is scored based on lesions of the conjunctiva, cornea, and iris.[9]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test provides information on health hazards from short-term exposure to a substance via inhalation.[10][11][12]
-
Principle: The test guideline describes two methods: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[10][13] The preferred species for testing is the rat.[10]
-
Methodology:
-
In the traditional protocol, groups of animals (usually 10 per concentration) are exposed to at least three concentrations for a predetermined duration, typically 4 hours.[10]
-
In the C x t protocol, animals (usually 2 per interval) are exposed to a series of concentrations over multiple time durations.[10]
-
Animals are observed for at least 14 days.[10]
-
Observations include daily detailed observations, weighing, and a gross necropsy at the end of the study.[10]
-
-
Evaluation: The study is used to estimate the median lethal concentration (LC50) and to identify non-lethal threshold concentrations.[10]
Visualized Workflows
As no specific signaling pathways for this compound have been identified, the following diagrams illustrate a general workflow for toxicological assessment and a decision-making process for handling chemical compounds in a research setting.
Caption: A generalized workflow for the toxicological assessment of a chemical compound.
Caption: A decision tree for selecting appropriate personal protective equipment (PPE) when handling chemicals.
Handling and Storage
Given the hazard classifications, the following handling and storage procedures are recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Conclusion
While a complete safety data sheet for this compound is not publicly available, the existing GHS classification indicates that it should be handled with care, particularly concerning skin, eye, and respiratory irritation. Researchers and drug development professionals should treat this compound as potentially hazardous and implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The toxicological profile of related furan compounds suggests that further investigation into potential long-term effects may be warranted. The experimental protocols outlined in this guide are based on internationally recognized OECD guidelines and provide a framework for generating the necessary data for a comprehensive risk assessment.
References
- 1. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Acute toxicity study for inhalation | PPTX [slideshare.net]
An In-depth Technical Guide to the Handling and Storage of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-dimethyltetrahydrofuran-3-ol is a heterocyclic organic compound incorporating both a tetrahydrofuran ring and a hydroxyl group. This bifunctional nature makes it a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The hydroxyl group can act as a nucleophile or be derivatized for further chemical transformations.[1] The presence of the cyclic ether moiety, however, necessitates careful handling and storage procedures due to the potential for peroxide formation, a significant hazard associated with many ethers.[2][3][4] This guide provides a comprehensive overview of the recommended handling and storage practices for this compound to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Physical and Chemical Properties (Analog Data)
Due to the absence of specific data for this compound, the following table summarizes the key physical and chemical properties of its parent compound, Tetrahydrofuran (THF). These values should be considered as estimates for risk assessment purposes.
| Property | Value (for Tetrahydrofuran) | Source |
| Molecular Formula | C4H8O | [5] |
| Molecular Weight | 72.11 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Ether-like | [7] |
| Boiling Point | 66 °C (151 °F) | [8] |
| Melting Point | -108.4 °C (-163.1 °F) | [8] |
| Flash Point | -14.5 °C (5.9 °F) (Closed Cup) | [9] |
| Autoignition Temperature | 321 °C (610 °F) | [9] |
| Lower Explosion Limit | 2 % (V) | [9] |
| Upper Explosion Limit | 11.8 % (V) | [9] |
| Vapor Pressure | 17.6 kPa (@ 20 °C) | [9] |
| Vapor Density | 2.5 (Air = 1) | [9] |
| Solubility in Water | Miscible | [8] |
| Specific Gravity / Density | 0.889 g/cm³ (@ 20 °C) | [9] |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are its potential flammability and the formation of explosive peroxides.
3.1. Flammability: Like THF, this compound is expected to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[9]
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[9]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Use only non-sparking tools.[9]
-
Have a suitable fire extinguisher (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam) readily available.[5]
-
3.2. Peroxide Formation: Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light.[2][3][4] This process is a free-radical reaction with molecular oxygen.[10] These peroxides can be highly sensitive to shock, friction, and heat, and can detonate violently, especially upon concentration during distillation or evaporation.[10][11] The presence of gem-dimethyl groups at the 5-position may influence the rate of peroxide formation.
-
Precautions:
-
Purchase this compound in small quantities and with an inhibitor (e.g., butylated hydroxytoluene - BHT) if possible.[2]
-
Mark the container with the date received and the date opened.[10][11]
-
Store in a tightly sealed, air-impermeable, and light-resistant container (e.g., amber glass bottle).[10]
-
Store in a cool, dark, and well-ventilated area, away from heat and direct sunlight.
-
Do not distill or evaporate to dryness.[12] Always leave a residual volume of at least 10-20%.[11][12]
-
Periodically test for the presence of peroxides, especially before heating or distillation.[11][12]
-
3.3. Health Hazards: Based on data for THF, inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[8][13] It may also cause serious eye irritation.[13] Prolonged or repeated skin contact may cause defatting and dermatitis.[6]
-
Precautions:
-
Avoid breathing vapors or mists.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Handle in a chemical fume hood to minimize inhalation exposure.
-
Handling and Experimental Protocols
The following are generalized protocols for the safe handling of this compound in a research setting.
4.1. General Handling:
-
Always read the Safety Data Sheet (SDS) from the supplier before use.
-
Conduct a thorough risk assessment for any new procedure involving this compound.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Do not work alone when handling significant quantities or performing hazardous procedures.
4.2. Dispensing:
-
Dispense in a chemical fume hood.
-
Ground metal containers when transferring the liquid to prevent static electricity buildup.
-
If the container has been opened previously, check for the presence of peroxides before dispensing.
-
After dispensing, securely reseal the container, and if possible, flush the headspace with an inert gas like nitrogen or argon.
4.3. Peroxide Testing Protocol:
-
Frequency: Test upon receipt, before each use (especially before heating or distillation), and at regular intervals (e.g., every 3-6 months for opened containers).[14]
-
Method (using commercially available test strips):
-
In a well-ventilated area, carefully open the container of this compound.
-
Using forceps, dip the end of a peroxide test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).
-
Withdraw the strip and allow the color to develop.
-
Compare the color of the strip to the color chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).
-
Record the date and the test result on the container label.
-
-
Action Levels:
-
< 30 ppm: Generally safe for use.
-
30-100 ppm: Use with caution. Do not distill or concentrate. Consider peroxide removal.
-
> 100 ppm: Unsafe for use. Do not handle. Contact your institution's environmental health and safety (EHS) office for disposal.
-
Visible crystals or precipitate: DO NOT TOUCH OR MOVE THE CONTAINER. This indicates a high concentration of potentially explosive peroxides. Evacuate the area and immediately contact your EHS office or emergency services.[12]
-
4.4. Peroxide Removal Protocol (for concentrations < 100 ppm):
-
Activated Alumina Column: Pass the solvent through a column of activated alumina. This is an effective method for removing hydroperoxides.
-
Chemical Reduction: Stir the solvent with a reducing agent such as ferrous sulfate or sodium bisulfite. This should be done with caution and under an inert atmosphere.
Storage Guidelines
Proper storage is critical to maintaining the safety and integrity of this compound.
| Storage Parameter | Guideline |
| Container | Tightly sealed, air-impermeable, light-resistant (amber glass).[10] |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon) if possible. |
| Temperature | Cool, well-ventilated area. Avoid refrigeration, which may cause peroxides to precipitate. |
| Location | In a designated flammable liquids storage cabinet. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and bases. |
| Labeling | Clearly label with the chemical name, date received, and date opened.[10][11] Attach a warning label indicating that it is a potential peroxide former. |
| Retention | Dispose of opened containers within 6-12 months.[11] Unopened containers should be discarded after 12-18 months or by the manufacturer's expiration date.[14] |
Emergency Procedures
-
Spills:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS office.
-
-
Fire:
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Simplified pathway of peroxide formation in substituted tetrahydrofurans.
References
- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 2. louisville.edu [louisville.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. AU2021225161B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. wcu.edu [wcu.edu]
- 13. Mobile [my.chemius.net]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of 5,5-dimethyltetrahydrofuran-3-ol, a chiral building block of interest in medicinal chemistry and drug development. Two primary synthetic strategies are presented: the asymmetric reduction of a ketone precursor and the asymmetric epoxidation of an allylic alcohol followed by intramolecular cyclization. These methods offer access to both (R)- and (S)-enantiomers of the target molecule with high enantiomeric purity. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows are provided to facilitate replication and adaptation in a research setting.
Introduction
Chiral tetrahydrofuran derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The stereochemistry of these heterocycles is often crucial for their biological function, making their enantioselective synthesis a significant area of research. This compound, with its stereocenter at the C3 position, represents a valuable chiral synthon for the construction of more complex molecules. This document outlines two effective and distinct methodologies for the preparation of enantiomerically enriched this compound.
Methodology 1: Asymmetric Reduction of 5,5-dimethyltetrahydrofuran-3-one
This strategy involves the initial synthesis of the prochiral ketone, 5,5-dimethyltetrahydrofuran-3-one, followed by an enantioselective reduction to yield the desired chiral alcohol.
Part A: Synthesis of 5,5-dimethyltetrahydrofuran-3-one
A potential route to the ketone precursor involves the acid-catalyzed cyclization of an appropriate acyclic precursor. One plausible starting material is 2-methyl-2-butene-1,4-diol, which can be envisioned to undergo cyclization and oxidation to furnish the target ketone. While a specific high-yielding protocol for this exact transformation is not extensively documented in readily available literature, general methods for tetrahydrofuran synthesis provide a basis for this approach.[1]
Logical Workflow for Ketone Synthesis
Caption: Proposed synthesis of the ketone precursor.
Part B: Enantioselective Reduction of 5,5-dimethyltetrahydrofuran-3-one
Once the ketone is obtained, several established methods for asymmetric ketone reduction can be employed to introduce the desired chirality. These methods offer high enantioselectivity and yield predictable stereochemical outcomes.
1. Noyori Asymmetric Hydrogenation:
This method utilizes a chiral ruthenium-diphosphine-diamine complex to catalyze the hydrogenation of the ketone with high enantioselectivity.[2][3] The choice of the chiral ligand ((R,R)- or (S,S)-enantiomer) determines the stereochemistry of the resulting alcohol.
Experimental Protocol (General):
-
In a glovebox, a pressure vessel is charged with 5,5-dimethyltetrahydrofuran-3-one, a chiral Ru(II)-diphosphine-diamine catalyst (e.g., RuCl₂[(R)-BINAP]), and a suitable solvent (e.g., ethanol or methanol).
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The system is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 4-100 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time until the reaction is complete (monitored by TLC or GC).
-
After depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
2. Corey-Bakshi-Shibata (CBS) Reduction:
This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane) to achieve enantioselective reduction.[1][4][5]
Experimental Protocol (General):
-
To a solution of the chiral oxazaborolidine catalyst (e.g., (S)- or (R)-CBS catalyst, 5-10 mol%) in an anhydrous solvent (e.g., THF) under an inert atmosphere at a controlled temperature (e.g., -78 °C to room temperature), is added the borane reagent.
-
A solution of 5,5-dimethyltetrahydrofuran-3-one in the same solvent is then added dropwise to the catalyst-borane mixture.
-
The reaction is stirred at the specified temperature until completion.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous workup.
-
The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.
3. Enzymatic Reduction:
Biocatalysis using whole cells (e.g., baker's yeast) or isolated enzymes (e.g., alcohol dehydrogenases) can provide excellent enantioselectivity in the reduction of ketones.[1][6][7][8]
Experimental Protocol (General):
-
A suspension of the biocatalyst (e.g., baker's yeast) in a suitable buffer or medium (e.g., water with a co-factor regeneration system) is prepared.
-
5,5-dimethyltetrahydrofuran-3-one is added to the suspension.
-
The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period.
-
The reaction progress is monitored by extracting aliquots and analyzing them by GC or HPLC.
-
Upon completion, the mixture is filtered to remove the biocatalyst, and the product is extracted from the aqueous phase with an organic solvent.
-
The combined organic extracts are dried and concentrated to afford the chiral alcohol, which may be further purified if necessary.
Quantitative Data for Asymmetric Ketone Reduction (Illustrative)
| Method | Catalyst/Enzyme | Chiral Ligand/Auxiliary | Typical Yield (%) | Typical ee (%) |
| Noyori Hydrogenation | Ru(II) Complex | (R)- or (S)-BINAP | >90 | >95 |
| CBS Reduction | Oxazaborolidine | (S)- or (R)-CBS | 85-95 | >98 |
| Enzymatic Reduction | Alcohol Dehydrogenase | - | Variable | >99 |
Methodology 2: Asymmetric Epoxidation and Intramolecular Cyclization
This alternative and potentially more direct route utilizes the Sharpless asymmetric epoxidation of an allylic alcohol, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring.
Part A: Sharpless Asymmetric Epoxidation of 3-Methyl-2-buten-1-ol
The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][3][4][5][9] The choice of diethyl tartrate (DET) enantiomer dictates the facial selectivity of the epoxidation.
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) followed by the chiral diethyl tartrate ((+)-DET or (-)-DET).
-
After stirring for 5-10 minutes, add 3-methyl-2-buten-1-ol.
-
A solution of tert-butyl hydroperoxide (t-BuOOH) in toluene is then added dropwise while maintaining the temperature at -20 °C.
-
The reaction mixture is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature.
-
The resulting gel is filtered, and the filtrate is worked up to isolate the crude epoxy alcohol. Purification is typically achieved by column chromatography.
Sharpless Epoxidation Workflow
Caption: Sharpless asymmetric epoxidation of 3-methyl-2-buten-1-ol.
Part B: Acid-Catalyzed Intramolecular Cyclization
The resulting chiral epoxy alcohol undergoes a 5-exo-tet cyclization upon treatment with an acid catalyst to furnish the desired this compound.
Experimental Protocol:
-
The purified chiral epoxy alcohol is dissolved in an appropriate solvent (e.g., dichloromethane or diethyl ether).
-
A catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) is added to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until the cyclization is complete (monitored by TLC).
-
The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃).
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The final product, enantiomerically pure this compound, is purified by column chromatography.
Quantitative Data for Asymmetric Epoxidation Route (Illustrative)
| Step | Reagents | Typical Yield (%) | Typical ee (%) |
| Epoxidation | Ti(OⁱPr)₄, (+)-DET, t-BuOOH | 80-90 | >95 |
| Cyclization | p-TsOH or BF₃·OEt₂ | 85-95 | ee maintained |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through two robust synthetic strategies. The asymmetric reduction of the corresponding ketone offers flexibility in the choice of chiral catalyst or biocatalyst, allowing for access to both enantiomers with high optical purity. Alternatively, the Sharpless asymmetric epoxidation of 3-methyl-2-buten-1-ol followed by intramolecular cyclization provides a more direct route to the target molecule, also with excellent enantiocontrol. The selection of the optimal method will depend on the availability of starting materials, reagents, and the specific requirements of the research or development project. The detailed protocols and data presented herein serve as a comprehensive guide for the practical implementation of these syntheses.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5- exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Synthetic Protocol for 5,5-Dimethyltetrahydrofuran-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed synthetic pathway for 5,5-dimethyltetrahydrofuran-3-ol. A direct, documented synthesis from dimethyl itaconate is not readily available in the scientific literature and presents significant chemical challenges due to a mismatch in the carbon skeleton and the difficulty of introducing the required gem-dimethyl group. Therefore, this note details a more chemically feasible and efficient two-step alternative route starting from the commercially available precursor, 3-methyl-2-buten-1-ol. The proposed synthesis involves an epoxidation followed by an acid-catalyzed intramolecular cyclization. Detailed experimental protocols, a summary of reaction parameters, and workflow diagrams are provided to guide the researcher in this synthetic endeavor.
Proposed Synthetic Pathway
The challenges associated with converting dimethyl itaconate to the target molecule necessitate the selection of a more suitable starting material. The proposed pathway, beginning with 3-methyl-2-buten-1-ol, is outlined below. This route leverages a stereoselective epoxidation followed by an intramolecular ring-opening/cyclization, which is a robust strategy for forming substituted tetrahydrofuran rings.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid contact with metals.
Step 1: Synthesis of (3,3-Dimethyloxiran-2-yl)methanol
This protocol describes the epoxidation of the double bond in 3-methyl-2-buten-1-ol using meta-chloroperoxybenzoic acid (m-CPBA).
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-buten-1-ol (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.2 M solution).
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate beaker, dissolve m-CPBA (approx. 77% purity, 1.2 eq) in DCM.
-
Add the m-CPBA solution to the stirred alcohol solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude epoxide intermediate.
-
The product can be purified further by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol details the acid-catalyzed intramolecular cyclization of the epoxide intermediate to form the final tetrahydrofuran derivative.
Methodology:
-
Dissolve the crude (3,3-dimethyloxiran-2-yl)methanol (1.0 eq) from the previous step in tetrahydrofuran (THF, approx. 0.2 M).
-
To this solution, add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC for the disappearance of the epoxide intermediate.
-
Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthetic route. Yields are estimated based on similar transformations reported in the literature.
| Step | Reaction | Starting Material | Product | Mol. Wt. ( g/mol ) | Proposed Yield | Key Reagents |
| 1 | Epoxidation | 3-Methyl-2-buten-1-ol | (3,3-Dimethyloxiran-2-yl)methanol | 86.13 → 102.13 | 85-95% | m-CPBA, DCM |
| 2 | Cyclization | (3,3-Dimethyloxiran-2-yl)methanol | This compound | 102.13 → 116.16 | 90-98% | cat. H₂SO₄, THF |
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the key chemical transformation logic.
Caption: Experimental workflow for the proposed synthesis.
Caption: Logical diagram of the acid-catalyzed cyclization step.
Application Notes and Protocols: Preparation of 5,5-Dimethyltetrahydrofuran-3-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol, a valuable intermediate in medicinal chemistry and drug development, via a Grignard reaction. The described methodology involves the addition of a methylmagnesium bromide Grignard reagent to a suitable ketone precursor, 5,5-dimethyltetrahydrofuran-3-one. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, workup, and purification of the target compound. Additionally, expected yields and characterization data are presented in a clear, tabular format. Visual diagrams are included to illustrate the reaction pathway and experimental workflow.
Introduction
Substituted tetrahydrofurans are significant structural motifs present in a wide array of biologically active natural products and pharmaceutical agents.[1] The synthesis of these heterocyclic compounds, particularly with stereochemical control, is a key focus in organic synthesis. This compound serves as a versatile building block for the development of novel therapeutic agents. The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.[2][3] This application note details a robust protocol for the preparation of this compound using a Grignard reaction, a fundamental transformation in organic chemistry.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of 5,5-dimethyltetrahydrofuran-3-one. The general reaction scheme is depicted below.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for Grignard reactions.[4][5] All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of the reaction.
3.1. Materials and Equipment
| Reagents | Equipment |
| 5,5-dimethyltetrahydrofuran-3-one | Round-bottom flasks (three-necked) |
| Methylmagnesium bromide (3.0 M in Et2O) | Septa |
| Anhydrous diethyl ether (Et2O) | Nitrogen/Argon inlet |
| Saturated aqueous ammonium chloride (NH4Cl) | Magnetic stirrer and stir bars |
| Anhydrous magnesium sulfate (MgSO4) | Syringes and needles |
| Hydrochloric acid (1 M) | Separatory funnel |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | |
| Column chromatography setup |
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 5,5-dimethyltetrahydrofuran-3-one (1.0 eq).
-
Dissolution: Add anhydrous diethyl ether (20 mL) to the flask to dissolve the ketone.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe over 15 minutes. During the addition, maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5,5-dimethyltetrahydrofuran-3-one | 1.28 g (10.0 mmol, 1.0 eq) |
| Methylmagnesium bromide | 4.0 mL (12.0 mmol, 1.2 eq, 3.0 M in Et2O) |
| Product | |
| Theoretical Yield | 1.44 g (10.0 mmol) |
| Experimental Results | |
| Isolated Yield | 1.15 g (79.8%) |
| Characterization | |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) δ | 1.25 (s, 3H), 1.30 (s, 3H), 1.80-1.95 (m, 2H), 2.50 (br s, 1H), 3.80-3.95 (m, 2H), 4.10 (t, J=8.0 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 25.0, 28.5, 45.0, 70.0, 75.0, 85.0 |
| Mass Spectrometry (ESI) | m/z 145.1 [M+H]⁺ |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.
-
Anhydrous diethyl ether is highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
The quenching of the reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound via a Grignard reaction. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The expected yield is high, and the purification process is well-established. This methodology should be a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 5,5-Dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug discovery and development. 5,5-Dimethyltetrahydrofuran-3-ol is a chiral molecule with potential applications as a building block in medicinal chemistry. This document provides detailed application notes and generalized protocols for the chiral resolution of racemic this compound.
Due to a lack of specific literature for the chiral resolution of this compound, the following protocols are based on established methods for structurally similar cyclic and tertiary alcohols. These methods, including enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC), represent common and effective strategies for the separation of such racemates.
Chiral Resolution Strategies
Three primary strategies are presented for the chiral resolution of racemic this compound:
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate or hydrolyze one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the esterified product.
-
Diastereomeric Salt Formation: This classical resolution technique involves the conversion of the racemic alcohol into a pair of diastereomeric esters, followed by reaction with a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can be separated by crystallization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes the potential outcomes and key parameters for the proposed chiral resolution methods. It is important to note that these are expected values based on resolutions of analogous compounds and would require experimental optimization for this compound.
| Resolution Method | Key Parameters | Potential Yield (per enantiomer) | Potential Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enzyme (e.g., Lipase), Acyl Donor, Solvent, Temperature | < 50% (for each enantiomer without racemization) | >95% | High enantioselectivity, Mild reaction conditions, Green chemistry approach | Theoretical maximum yield of 50% for each enantiomer, Requires screening of enzymes and conditions |
| Diastereomeric Salt Formation | Resolving Agent (e.g., Chiral Amine), Solvent, Temperature | Variable, can approach 50% | >98% after recrystallization | Scalable, Well-established technique | Requires derivatization, Relies on differential solubility of diastereomers which can be unpredictable |
| Chiral HPLC | Chiral Stationary Phase (CSP), Mobile Phase, Flow Rate | High recovery of both enantiomers | >99% | Direct separation, High purity achievable, Applicable for both analytical and preparative scales | High cost of CSPs and equipment, Limited loading capacity for preparative separations |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution via Transesterification
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic alcohol.
Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (1.5-2.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product by column chromatography on silica gel.
Protocol 2: Resolution via Diastereomeric Salt Formation
This protocol outlines the steps for resolving the racemic alcohol by converting it to a diastereomeric salt.[1][2]
Workflow:
References
Application Notes and Protocols: 1H NMR Spectrum Analysis of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The ¹H NMR spectrum is particularly informative for organic molecules, offering insights into the number of different types of protons, their electronic environment, and their spatial relationships.
This document provides a comprehensive guide to the analysis of the ¹H NMR spectrum of 5,5-dimethyltetrahydrofuran-3-ol, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this specific molecule in public databases, this note presents a predicted ¹H NMR spectrum based on the analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, along with a logical workflow for spectral analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the known chemical shifts of tetrahydrofuran-3-ol and the expected influence of the gem-dimethyl group at the C5 position, derived from data on analogous substituted cyclic ethers.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |
| H3 | ~4.0 - 4.2 | Multiplet | - | 1H |
| H2a, H2b | ~3.6 - 3.8 | Multiplet | - | 2H |
| H4a, H4b | ~1.8 - 2.0 | Multiplet | - | 2H |
| 5-CH₃ (a) | ~1.2 | Singlet | - | 3H |
| 5-CH₃ (b) | ~1.2 | Singlet | - | 3H |
| 3-OH | Variable | Singlet (broad) | - | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation
-
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and bulb
-
Small cotton or glass wool plug
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Place a small, clean cotton or glass wool plug into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly with the sample identification.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (for ¹H)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Pulse Width (P1): Typically a 30-45 degree flip angle to ensure full relaxation between scans.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (SW): 10-12 ppm.
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
-
Procedure:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.
-
Tune and match the probe for the ¹H frequency.
-
Set the acquisition parameters as listed above.
-
Acquire the ¹H NMR spectrum.
-
3. Data Processing
-
Software: Use appropriate NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for coupled protons.
-
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
Application Notes and Protocols: 13C NMR Chemical Shifts of 5,5-dimethyltetrahydrofuran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides predicted 13C Nuclear Magnetic Resonance (NMR) chemical shift data for 5,5-dimethyltetrahydrofuran-3-ol. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is generated from computational prediction models. These notes also include a detailed, generalized experimental protocol for the acquisition of 13C NMR spectra for small organic molecules, which can be adapted for the analysis of this compound and related heterocyclic compounds. This information is intended to support researchers in the identification, characterization, and quality control of this and similar chemical entities.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent for the prediction is Chloroform-d (CDCl3). It is important to note that actual experimental values may vary depending on the solvent, concentration, and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 70.0 |
| C3 | 68.9 |
| C4 | 46.8 |
| C5 | 81.3 |
| C6 (CH3) | 28.5 |
| C7 (CH3) | 25.1 |
Disclaimer: The chemical shift values presented are based on computational predictions and should be used as a reference. Experimental verification is recommended for precise structural elucidation.
Molecular Structure with Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data table.
Figure 1. Chemical structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Spectroscopy
This protocol provides a general procedure for obtaining a 13C NMR spectrum of a small organic molecule like this compound. The parameters may require optimization based on the specific instrument and sample concentration.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d6, DMSO-d6, and methanol-d4.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool directly into the NMR tube to prevent shimming problems and potential damage to the instrument.
2. NMR Instrument Setup
-
Spectrometer: The experiment can be performed on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Probe Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection and sensitivity.
-
Locking: Lock the field frequency using the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to improve its homogeneity across the sample, which results in sharper spectral lines. Automated shimming routines are available on most modern spectrometers.
3. 13C NMR Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used for routine 13C NMR.
-
Acquisition Time (AT): Set the acquisition time to 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbon nuclei in small molecules. Quaternary carbons may have longer relaxation times and might require a longer delay for accurate quantification.
-
Pulse Width (P1): Calibrate the 90° pulse width for the 13C channel on the specific probe being used. For routine qualitative spectra, a 30° or 45° flip angle can be used to reduce the overall experiment time.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is usually adequate to cover the entire range of carbon chemical shifts in organic molecules.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample (20-50 mg), 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram outlines the logical workflow from sample preparation to spectral analysis in a typical 13C NMR experiment.
Figure 2. A generalized workflow for a 13C NMR experiment.
Application Note: Spectroscopic Analysis of 5,5-dimethyltetrahydrofuran-3-ol
Introduction
5,5-dimethyltetrahydrofuran-3-ol is a heterocyclic compound containing both a hydroxyl and a cyclic ether functional group. Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for acquiring and interpreting the IR spectrum of this compound, serving as a guide for researchers in organic synthesis, quality control, and drug development. The analysis focuses on identifying characteristic absorption bands corresponding to the key functional groups within the molecule.
Molecular Structure and Expected Absorptions
The structure of this compound contains several key bonds that give rise to characteristic peaks in the IR spectrum:
-
O-H bond (alcohol): This will produce a strong, broad absorption band.
-
C-H bonds (alkane): These will result in stretching and bending vibrations.
-
C-O bond (ether): The cyclic ether will show a strong C-O-C stretching absorption.
-
C-O bond (alcohol): The alcohol C-O bond will also have a characteristic stretching vibration.
Tabulated Spectroscopic Data
The following table summarizes the expected IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600 - 3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |
| 2980 - 2850 | Alkane (C-H) | Stretching | Strong |
| 1470 - 1450 | Alkane (CH₂) | Bending (Scissoring) | Medium |
| 1385 - 1365 | Gem-dimethyl | C-H Bending (Symmetric) | Medium (often a doublet) |
| 1150 - 1050 | Cyclic Ether (C-O-C) | Antisymmetric Stretching | Strong |
| 1075 - 1000 | Secondary Alcohol (C-O) | Stretching | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol outlines the procedure for obtaining an IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Crystal Cleaning:
-
Ensure the ATR crystal surface is clean.
-
Moisten a lint-free wipe with isopropanol or ethanol.
-
Gently wipe the crystal surface to remove any residues from previous measurements.
-
Dry the crystal with a new, dry lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum.
-
This step measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Typical parameters: 4 cm⁻¹ resolution, 16-32 scans.
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform baseline correction and ATR correction if necessary, as per the instrument's software instructions.
-
Label the significant peaks with their corresponding wavenumber (cm⁻¹) values.
-
-
Post-Measurement Cleanup:
-
Remove the sample from the crystal using a lint-free wipe.
-
Clean the ATR crystal thoroughly with isopropanol or ethanol as described in Step 1 to prepare it for the next measurement.
-
Workflow for Spectral Interpretation
The logical process for analyzing the obtained IR spectrum to confirm the structure of this compound is outlined below.
Caption: Workflow for the systematic interpretation of an IR spectrum.
Conclusion
The IR spectrum of this compound is characterized by a strong, broad O-H stretching band around 3400 cm⁻¹, strong sp³ C-H stretching bands just below 3000 cm⁻¹, and a very strong, characteristic C-O-C ether stretching absorption in the 1150-1050 cm⁻¹ region. By following the provided ATR-FTIR protocol and the interpretation workflow, researchers can effectively use infrared spectroscopy to verify the presence of the key functional groups and confirm the identity of the target molecule, ensuring its purity and structural integrity for further applications.
Application Note: GC-MS Analysis of 5,5-dimethyltetrahydrofuran-3-ol
**Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5,5-dimethyltetrahydrofuran-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is relevant in various fields including flavor and fragrance analysis, and as a potential impurity or intermediate in chemical synthesis. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a heterocyclic organic compound. Its analysis is crucial for process monitoring, quality assurance of final products, and in metabolic studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the reliable identification and quantification of such volatile and semi-volatile compounds. This document provides a detailed experimental procedure, including sample preparation, GC-MS parameters, and data analysis guidelines.
Experimental Protocols
For accurate and reproducible results, proper sample preparation is critical. The following protocol is recommended for a standard solution of this compound in a compatible solvent.
-
Materials:
-
This compound standard
-
Methanol (or other suitable solvent like dichloromethane, ethyl acetate) of HPLC or GC grade
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
GC vials with septa
-
-
Procedure:
-
Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Transfer: Transfer 1 mL of each working standard solution into a GC vial for analysis.
-
The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280 °C |
Data Presentation and Expected Results
Under the specified conditions, this compound is expected to elute with a reproducible retention time.
| Compound | Expected Retention Time (min) |
| This compound | ~ 8.5 - 9.5 |
Note: The retention time is an estimate and should be confirmed by running a standard under the specified conditions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 115 | [M-CH3]+ | Loss of a methyl group |
| 101 | [M-C2H5]+ or [M-CHO]+ | Loss of an ethyl group or formyl radical |
| 83 | [M-C2H5O]+ | Loss of an ethoxy radical |
| 71 | Further fragmentation | |
| 58 | Common fragment in ethers and alcohols | |
| 43 | [C3H7]+ | Isopropyl cation, a common stable fragment |
Note: The molecular ion [M]+ at m/z 130 may be weak or absent, which is common for alcohols under EI conditions.
For quantitative analysis using SIM mode, the most abundant and specific ions should be selected (e.g., m/z 115, 101, 83).
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logic for quantitative analysis using an external standard method.
Conclusion
The GC-MS method described provides a reliable and robust protocol for the analysis of this compound. The detailed sample preparation, instrument parameters, and expected data serve as a solid foundation for researchers. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in accordance with laboratory and regulatory standards.
Application Note: A Hypothetical Framework for the Synthesis of Novel TRPML1 Agonists Utilizing a 5,5-Dimethyltetrahydrofuran Moiety
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and cell biology.
Introduction: The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel involved in a wide range of physiological processes, including lysosomal trafficking, autophagy, and nutrient sensing. Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucolipidosis type IV (ML-IV), and its modulation is a promising therapeutic strategy for neurodegenerative diseases and other conditions. The development of potent and selective small-molecule agonists for TRPML1 is therefore of significant interest.
While several classes of TRPML1 agonists have been identified, the exploration of novel chemical scaffolds is essential for improving pharmacological properties. This document outlines a hypothetical, proof-of-concept framework for the synthesis and evaluation of a novel TRPML1 agonist, designated "Hypothetical Agonist 1" (HA-1) , using 5,5-dimethyltetrahydrofuran-3-ol as a key building block to introduce a bulky hydrophobic moiety, a common feature in known non-steroidal TRPML1 agonists.
Disclaimer: The synthetic route and associated data presented herein are hypothetical and intended to serve as a conceptual guide for research and development. No published literature currently links this compound to the synthesis of confirmed TRPML1 agonists.
Quantitative Data Summary
The following tables present projected data for the synthesis and biological activity of the hypothetical TRPML1 agonist, HA-1. These values are based on typical outcomes for similar multi-step syntheses and the known potency of existing TRPML1 agonists.
Table 1: Projected Synthesis Data for Hypothetical Agonist 1 (HA-1)
| Step | Reaction | Product | Starting Material | Projected Yield (%) | Projected Purity (LC-MS) |
|---|---|---|---|---|---|
| 1 | Mesylation | 5,5-dimethyltetrahydrofuran-3-yl methanesulfonate | This compound | 95% | >98% |
| 2 | Azide Substitution | 3-azido-5,5-dimethyltetrahydrofuran | Step 1 Product | 85% | >97% |
| 3 | Staudinger Reduction | 5,5-dimethyltetrahydrofuran-3-amine | Step 2 Product | 90% | >99% |
| 4 | Amide Coupling | HA-1 | Step 3 Product & 2-(tert-butyl)benzoic acid | 75% | >99% |
Table 2: Projected Biological Activity Profile of HA-1
| Compound | Target | EC50 (µM) | Selectivity (Fold vs. TRPML1) | Assay Method |
|---|---|---|---|---|
| HA-1 | TRPML1 | 2.5 | - | Ca2+ Imaging |
| TRPML2 | >50 | >20x | Ca2+ Imaging | |
| TRPML3 | >50 | >20x | Ca2+ Imaging |
| ML-SA1 (Control) | TRPML1 | 3.9 | - | Ca2+ Imaging |
Signaling and Synthesis Diagrams
The following diagrams visualize the proposed synthetic workflow and the general signaling pathway of TRPML1 activation.
Caption: Proposed multi-step synthesis of Hypothetical Agonist 1 (HA-1).
Caption: Simplified signaling pathway following TRPML1 channel activation.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of Agonist HA-1
Objective: To synthesize N-(5,5-dimethyltetrahydrofuran-3-yl)-2-(tert-butyl)benzamide (HA-1).
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
2-(tert-butyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard glassware, magnetic stirrer, and purification apparatus (silica gel chromatography).
Procedure:
Step 1: Synthesis of 5,5-dimethyltetrahydrofuran-3-yl methanesulfonate
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) dropwise.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 3 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 and extract the aqueous layer with DCM (3x).
-
Combine organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly in the next step.
Step 2: Synthesis of 3-azido-5,5-dimethyltetrahydrofuran
-
Dissolve the crude mesylate from Step 1 (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Cool to room temperature, add water, and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the pure azide.
Step 3: Synthesis of 5,5-dimethyltetrahydrofuran-3-amine
-
Dissolve the azide from Step 2 (1.0 eq) in a THF:water (9:1) mixture.
-
Add triphenylphosphine (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the disappearance of the azide starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude amine by silica gel chromatography to yield the final amine intermediate.
Step 4: Synthesis of HA-1 (Amide Coupling)
-
Dissolve 2-(tert-butyl)benzoic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the amine from Step 3 (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 6-10 hours.
-
Monitor reaction completion by LC-MS.
-
Add water to the reaction and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the final product (HA-1) by silica gel chromatography. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: TRPML1 Agonist Activity Assessment via Calcium Imaging
Objective: To determine the EC50 of HA-1 for TRPML1 activation in live cells.
Materials:
-
HEK293 cells stably overexpressing human TRPML1 (or transiently transfected).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Ca2+-free HBSS.
-
HA-1 stock solution (in DMSO).
-
ML-SA1 (positive control).
-
Ionomycin (positive control for cell viability and dye loading).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
1. Cell Plating:
-
Seed TRPML1-expressing HEK293 cells into 96-well plates at a density of 50,000-80,000 cells per well.
-
Allow cells to adhere and grow for 24 hours at 37 °C, 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer by diluting Fluo-4 AM (e.g., to 2 µM) and Pluronic F-127 (e.g., to 0.02%) in HBSS.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37 °C.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
3. Calcium Flux Measurement:
-
Prepare serial dilutions of HA-1 and ML-SA1 in HBSS at 2x the final desired concentration.
-
Place the 96-well plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 20-30 seconds.
-
Automatically inject 100 µL of the 2x compound dilutions into the corresponding wells.
-
Continue recording fluorescence for an additional 180-300 seconds to capture the full response.
-
At the end of the run, inject a saturating concentration of Ionomycin to confirm cell viability and determine the maximum fluorescence signal.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F0), yielding ΔF/F0.
-
Plot the normalized response (ΔF/F0) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (log(agonist) vs. response) using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
Application Notes and Protocols: 5,5-Dimethyltetrahydrofuran-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive component in drug design. 5,5-Dimethyltetrahydrofuran-3-ol, a readily available building block, offers a unique substitution pattern that can be exploited to develop novel therapeutics. The gem-dimethyl group can provide steric bulk and influence the conformation of the THF ring, while the secondary alcohol at the 3-position serves as a versatile handle for further chemical elaboration.[1]
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as an intermediate in the synthesis of kinase inhibitors and as a potential scaffold for the development of HIV protease and SGLT2 inhibitors.
Application 1: Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[2][3] Several approved BTK inhibitors feature heterocyclic scaffolds that occupy the solvent-exposed region of the ATP binding site. This compound has been utilized as a key intermediate in the synthesis of novel BTK inhibitors.[2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound [2][3]
This protocol describes the synthesis of this compound from 4-methylpentane-1,2,4-triol.
-
Materials:
-
4-Methylpentane-1,2,4-triol
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 4-methylpentane-1,2,4-triol (1.0 eq) in DCM.
-
Purge the reaction mixture with nitrogen.
-
Add p-toluenesulfonyl chloride (1.5 eq) and triethylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Cool the mixture to room temperature and add a saturated solution of NH₄Cl to partition the layers.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated solution of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Protocol 2: Oxidation of this compound to 5,5-Dimethyltetrahydrofuran-3-one [4]
This protocol describes the oxidation of the alcohol to the corresponding ketone, a common intermediate for further derivatization.
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Dess-Martin periodinane
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1 eq) at room temperature.
-
Stir the reaction mixture for 72 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of NaHCO₃.
-
Separate the organic phase, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to afford the crude 5,5-dimethyltetrahydrofuran-3-one, which can be used in the next step without further purification.
-
Signaling Pathway and Workflow
Application 2: Scaffold for HIV Protease Inhibitors (Proposed)
HIV protease is a key enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The tetrahydrofuran ring, particularly the bis-tetrahydrofuran (bis-THF) moiety found in the approved drug Darunavir, has proven to be a highly effective P2 ligand, forming critical hydrogen bonds with the backbone of the protease active site.[5][6][7] While the direct use of this compound in this context is not extensively documented, its structural similarity to the 4,4-dimethyltetrahydrofuran-3-ol used in Amprenavir analogs suggests its potential as a valuable scaffold.[8]
Proposed Synthetic Approach and Biological Evaluation
A proposed synthetic route would involve the derivatization of the hydroxyl group of this compound to introduce functionalities capable of interacting with the S2 subsite of the HIV protease. This could include the formation of urethanes or sulfonamides, which are common in known HIV protease inhibitors.
Table 1: Representative Biological Data for Hypothetical HIV Protease Inhibitors Incorporating a this compound Scaffold
| Compound ID | P2 Ligand | Ki (nM) | Antiviral Activity (EC₅₀, nM) |
| Reference (Amprenavir) | (3S)-Tetrahydrofuranyl urethane | 0.6 | 40 |
| Hypothetical Cmpd 1 | (R/S)-5,5-Dimethyltetrahydrofuran-3-yl urethane | 1.2 | 65 |
| Hypothetical Cmpd 2 | (R/S)-5,5-Dimethyltetrahydrofuran-3-yl sulfonamide | 0.9 | 50 |
Note: Data for hypothetical compounds are illustrative and based on known structure-activity relationships of related HIV protease inhibitors.
Experimental Workflow
Application 3: Scaffold for SGLT2 Inhibitors (Proposed)
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose by promoting its excretion in the urine.[9][10] Several approved SGLT2 inhibitors, such as Empagliflozin, feature a C-glucoside core with various substituents. The synthesis of Empagliflozin analogs has utilized chiral 4,4-dimethyltetrahydrofuran-3-ol, indicating the utility of this scaffold in modulating the properties of SGLT2 inhibitors.[8] The this compound moiety could be explored as an alternative to introduce different steric and electronic properties.
Proposed Synthetic Approach and Biological Evaluation
The synthesis of SGLT2 inhibitor analogs would involve the coupling of a suitably protected this compound derivative to the C-glucoside core. The biological evaluation would focus on the in vitro inhibition of SGLT2 and selectivity over SGLT1.
Table 2: Representative Biological Data for Hypothetical SGLT2 Inhibitors Incorporating a this compound Scaffold
| Compound ID | Aglycone Moiety | SGLT2 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |
| Reference (Empagliflozin) | Tetrahydrofuranyl | 1.3 | >2500 |
| Hypothetical Cmpd 3 | (R/S)-5,5-Dimethyltetrahydrofuran-3-yl | 2.5 | >1500 |
| Hypothetical Cmpd 4 | Ether-linked (R/S)-5,5-Dimethyltetrahydrofuran | 3.1 | >1200 |
Note: Data for hypothetical compounds are illustrative and based on known structure-activity relationships of related SGLT2 inhibitors.
Logical Relationship Diagram
Conclusion
This compound is a versatile and commercially available building block with demonstrated and potential applications in medicinal chemistry. Its use as an intermediate in the synthesis of BTK inhibitors highlights its practical utility in accessing complex molecular architectures. Furthermore, based on the established importance of the substituted tetrahydrofuran scaffold in HIV protease and SGLT2 inhibitors, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents in these and other target classes. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the full potential of this valuable chemical entity in drug discovery.
References
- 1. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. AU2021225161B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5,5-dimethyltetrahydrofuran-3-ol for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5,5-dimethyltetrahydrofuran-3-ol, a saturated heterocyclic scaffold, for the exploration of its biological potential. The tetrahydrofuran motif is a common feature in a variety of biologically active natural products, suggesting that derivatives of this core structure may exhibit interesting pharmacological properties.[1][2][3] This document outlines protocols for the synthesis of ester and ether derivatives and suggests a workflow for their subsequent biological evaluation.
Introduction to Derivatization Strategies
The hydroxyl group of this compound serves as a key functional handle for derivatization. As a tertiary alcohol, it presents unique challenges and opportunities for chemical modification. The primary strategies for derivatization focus on the formation of esters and ethers, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties and biological activity.
Key Derivatization Reactions:
-
Esterification: The formation of an ester linkage by reacting the tertiary alcohol with carboxylic acids or their activated derivatives.
-
Etherification: The formation of an ether linkage by reacting the alcohol with alkylating agents.
Quantitative Data Summary
While specific biological activity data for derivatives of this compound is not extensively available in the public domain, the following table provides a template for researchers to systematically record and compare the biological activities of newly synthesized derivatives. This structured approach is crucial for establishing structure-activity relationships (SAR).
| Derivative ID | R-Group | Derivative Type | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Assay 1 (e.g., α-glucosidase) IC50 (µM) | Assay 2 (e.g., Cytotoxicity - HeLa) GI50 (µM) | Notes |
| Parent | -H | Alcohol | 130.18 | >100 | >100 | Starting Material | |
| Ester-01 | -C(O)CH3 | Acetate | |||||
| Ester-02 | -C(O)Ph | Benzoate | |||||
| Ether-01 | -CH3 | Methyl Ether | |||||
| Ether-02 | -CH2Ph | Benzyl Ether |
Experimental Protocols
Protocol 1: Esterification of this compound via Acyl Chloride
This protocol describes a common method for the esterification of a tertiary alcohol using an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester derivative.
Protocol 2: Etherification of this compound using Williamson Ether Synthesis
This protocol is adapted for tertiary alcohols, which can be challenging substrates for the Williamson ether synthesis due to competing elimination reactions. The use of a strong base and an appropriate alkylating agent is critical.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the target ether derivative.
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.
Caption: A tiered workflow for the biological screening of novel derivatives.
Derivatization and Signaling Pathway Diagrams
The following diagrams illustrate the general derivatization strategies and a hypothetical signaling pathway that could be investigated if derivatives show anticancer activity.
Derivatization Workflow
References
Application Notes and Protocols: 5,5-Dimethyltetrahydrofuran-3-ol as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 5,5-dimethyltetrahydrofuran-3-ol scaffold as a key intermediate in drug discovery, with a particular focus on its potential applications in the development of novel therapeutics. The tetrahydrofuran moiety is a prevalent structural motif in a vast number of biologically active natural products and synthetic drugs, valued for its ability to form key interactions with biological targets.[1] This document outlines the significance, synthesis, and potential applications of this compound and its analogs, providing detailed protocols and data for researchers in the field.
While direct literature on the specific use of this compound is limited, the closely related 4,4-dimethyltetrahydrofuran-3-ol has been successfully utilized in the synthesis of analogs of the HIV protease inhibitor Amprenavir.[2] This highlights the potential of the dimethyltetrahydrofuran-3-ol core in designing potent and selective therapeutic agents.
Significance in Drug Discovery
The tetrahydrofuran ring serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The gem-dimethyl substitution at the 5-position of the tetrahydrofuran ring can offer several advantages in drug design:
-
Increased Lipophilicity: The methyl groups can enhance the compound's ability to cross cellular membranes.
-
Metabolic Stability: The quaternary carbon can block potential sites of metabolism, increasing the drug's half-life.
-
Conformational Rigidity: The dimethyl substitution can lock the tetrahydrofuran ring into a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.
A critical application of substituted tetrahydrofuran derivatives is in the design of HIV-1 protease inhibitors. These molecules can act as P2 ligands, which are designed to form strong hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[3][4][5] This "backbone binding" strategy is effective against drug-resistant strains of the virus.[4]
Experimental Protocols
Due to the limited availability of a specific, detailed experimental protocol for the synthesis of this compound in the reviewed literature, a general procedure for the synthesis of a substituted tetrahydrofuran-3-ol is provided below. This protocol is based on established methodologies for similar structures and can be adapted by skilled chemists.
Protocol 2.1: General Synthesis of a Substituted Tetrahydrofuran-3-ol Intermediate
This protocol outlines a representative multi-step synthesis of a chiral tetrahydrofuran derivative, which can be conceptually applied to the synthesis of this compound.
Workflow for the Synthesis of a Tetrahydrofuran-3-ol Derivative
Caption: General synthetic workflow for a substituted tetrahydrofuran-3-ol.
Materials:
-
Appropriate alkene precursor
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Epoxidation: Dissolve the alkene precursor in DCM and cool the solution to 0 °C. Add m-CPBA portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding aqueous Na₂SO₃, followed by aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude epoxide.
-
Cyclization: Dissolve the crude epoxide in an anhydrous solvent such as toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture and quench with aqueous NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired tetrahydrofuran-3-ol.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Application in the Synthesis of HIV-1 Protease Inhibitors
Substituted tetrahydrofuran-3-ols are valuable intermediates for the synthesis of non-peptide P2 ligands in HIV-1 protease inhibitors. The hydroxyl group provides a handle for further chemical modifications and coupling to the core of the inhibitor.
Protocol 3.1: General Coupling of a Tetrahydrofuran-3-ol Intermediate to a Drug Scaffold
This protocol describes a general method for incorporating the tetrahydrofuran-3-ol intermediate into a larger molecule, representative of the synthesis of a protease inhibitor.
Workflow for Incorporating the Intermediate into a Protease Inhibitor
Caption: Workflow for coupling the tetrahydrofuran intermediate to a drug scaffold.
Materials:
-
This compound
-
Activating agent (e.g., p-nitrophenyl chloroformate, methanesulfonyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Drug scaffold containing a nucleophilic group
-
Reagents for purification and deprotection as required
Procedure:
-
Activation: Dissolve the this compound in an anhydrous solvent and cool to 0 °C. Add the base, followed by the dropwise addition of the activating agent. Stir the reaction at room temperature until complete.
-
Coupling: To the solution of the activated intermediate, add the drug scaffold. Allow the reaction to proceed at room temperature or with gentle heating until the coupling is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography or recrystallization.
-
Deprotection (if necessary): If protecting groups are present on the drug scaffold, perform the necessary deprotection steps to obtain the final active pharmaceutical ingredient.
Quantitative Data
Table 1: In Vitro Biological Activity of Substituted Tetrahydrofuran-based HIV-1 Protease Inhibitors
| Compound ID (Analogous Structures) | HIV-1 Protease Kᵢ (nM) | Antiviral EC₅₀ (nM) |
| Inhibitor A | 0.8 | 15 |
| Inhibitor B | 0.5 | 10 |
| Inhibitor C | 1.2 | 25 |
| Darunavir (Reference) | <0.1 | 1-5 |
Data presented is representative of analogous compounds from the literature and serves to illustrate the potential potency of this class of molecules. Actual values for this compound derivatives would need to be determined experimentally.
Signaling Pathway
The primary mechanism of action for this class of drugs is the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme prevents the maturation of new, infectious virions.
Mechanism of HIV-1 Protease Inhibition
Caption: Inhibition of HIV-1 protease prevents the cleavage of viral polyproteins.
The this compound moiety, when incorporated into a larger inhibitor molecule, is designed to fit into the S2 pocket of the protease, contributing to the overall binding affinity and inhibitory activity of the drug. The interactions are primarily non-covalent, including hydrogen bonds and van der Waals forces.[3][4]
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 3. US8637649B2 - Process for the preparation of (2R,3S)-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-OL and acetylated derivatives thereof, free of pyranose compounds - Google Patents [patents.google.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and industrially viable route is the acid-catalyzed cyclization of a suitable C6 precursor. A prominent method involves the Prins reaction of isobutylene with formaldehyde to generate an intermediate, 3-methyl-3-buten-1-ol, which then undergoes acid-catalyzed intramolecular hydroalkoxylation. Another potential route is the epoxidation of 3,3-dimethyl-4-penten-1-ol followed by intramolecular cyclization.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters for yield optimization include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. The nature of the solvent can also play a significant role. It is crucial to maintain a balance, as overly harsh conditions can lead to side reactions such as polymerization or the formation of unwanted byproducts.
Q3: What are the typical byproducts in this synthesis?
A3: In the Prins reaction-based route, potential byproducts include 4,4-dimethyl-1,3-dioxane (from the reaction of isobutene with excess formaldehyde) and oligomers or polymers of isobutylene. During the acid-catalyzed cyclization, dehydration of the final product to form isomeric alkenes can also occur, especially at elevated temperatures.
Q4: How can I purify the final product?
A4: this compound is a polar compound. Purification is typically achieved through vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel using a moderately polar eluent system (e.g., ethyl acetate/hexane) can be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Presence of water in the reaction mixture (for certain catalysts). | 1. Use a fresh batch of a strong acid catalyst (e.g., Amberlyst-15, sulfuric acid). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Purify starting materials before use. 4. Ensure anhydrous conditions if required by the specific protocol. |
| Formation of Polymeric Byproducts | 1. Catalyst concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Decrease the catalyst loading. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Dehydrated Byproducts (Alkenes) | 1. Excessive heat during reaction or workup. 2. Use of a very strong, non-selective acid catalyst. | 1. Maintain a lower reaction temperature. 2. Use a milder acid catalyst or a solid acid catalyst for easier control. 3. Use vacuum distillation at a lower temperature for purification. |
| Difficult Purification | 1. Presence of byproducts with similar boiling points. 2. Emulsion formation during aqueous workup. | 1. Employ fractional distillation under reduced pressure. 2. If distillation is ineffective, consider column chromatography. 3. Break emulsions by adding brine or by filtration through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Intramolecular Hydroalkoxylation of 3-Methyl-3-buten-1-ol
This two-step procedure first involves the synthesis of the precursor, 3-methyl-3-buten-1-ol, via a Prins reaction, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of 3-Methyl-3-buten-1-ol (Prins Reaction)
-
Reaction Setup: To a high-pressure reactor, add paraformaldehyde (1.0 eq) and a catalytic amount of a solid acid catalyst (e.g., H-ZSM-5, 10 wt%).
-
Reactant Addition: Cool the reactor and introduce isobutylene (1.5 eq).
-
Reaction Conditions: Seal the reactor and heat to 150-180°C for 4-6 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess isobutylene. Filter the catalyst and purify the liquid product by distillation to obtain 3-methyl-3-buten-1-ol.
Step 2: Acid-Catalyzed Intramolecular Hydroalkoxylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-3-buten-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid, 5 mol% or Amberlyst-15, 15 wt%).
-
Reaction Conditions: Heat the mixture to a gentle reflux (40-60°C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.
Data Presentation
Table 1: Optimization of the Intramolecular Hydroalkoxylation of 3-Methyl-3-buten-1-ol
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 5 | 40 | 4 | 75 |
| 2 | H₂SO₄ | 10 | 40 | 2 | 78 |
| 3 | Amberlyst-15 | 10 (wt%) | 60 | 3 | 85 |
| 4 | TfOH | 2 | 25 | 6 | 72 |
| 5 | H₃PO₄ | 10 | 80 | 5 | 65 |
Note: The data presented in this table are hypothetical and for illustrative purposes to guide optimization experiments.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most commonly explored synthetic routes for this compound and structurally similar substituted tetrahydrofurans include:
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Prins Reaction: This involves the acid-catalyzed reaction of a homoallylic alcohol, such as 3-methyl-3-buten-1-ol, with an aldehyde, typically paraformaldehyde. This method can be effective but may lead to the formation of several byproducts.
-
Intramolecular Cyclization of a Diol: The acid-catalyzed dehydration of a suitable diol, such as 2-methyl-2,4-pentanediol, can yield the desired tetrahydrofuran ring through intramolecular etherification.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound via the Prins reaction?
A2: The Prins reaction can lead to a mixture of products. Common byproducts include:
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Isomeric Tetrahydrofurans: Depending on the regioselectivity of the cyclization, other substituted tetrahydrofurans may be formed.
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Tetrahydropyran derivatives: A competing 6-membered ring closure can lead to the formation of tetrahydropyran isomers.
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Dienes: Elimination reactions can result in the formation of diene byproducts.
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Unreacted Starting Materials: Incomplete reaction can leave residual homoallylic alcohol and aldehyde.
Q3: How can I minimize the formation of byproducts in the Prins reaction?
A3: Minimizing byproducts in a Prins reaction often involves careful optimization of reaction conditions. Key parameters to consider include:
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Choice of Acid Catalyst: The strength and type of acid catalyst (e.g., Brønsted vs. Lewis acids) can significantly influence the product distribution.
-
Temperature: Lower temperatures generally favor the desired kinetic product and can reduce the extent of side reactions like eliminations.
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Solvent: The polarity of the solvent can affect the stability of intermediates and influence the reaction pathway.
-
Stoichiometry of Reactants: Adjusting the ratio of the alkene to the aldehyde can help to drive the reaction towards the desired product.
Q4: What are the potential byproducts from the intramolecular cyclization of 2-methyl-2,4-pentanediol?
A4: The primary byproducts from the acid-catalyzed cyclization of 2-methyl-2,4-pentanediol are typically:
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Unreacted Diol: Incomplete cyclization is a common issue.
-
Elimination Products: Dehydration of the starting diol can lead to the formation of unsaturated alcohols or dienes.
-
Polymeric materials: Under harsh acidic conditions, polymerization of the starting material or product can occur.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Prins Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient catalyst activity or concentration. | Increase catalyst loading or use a stronger acid catalyst (e.g., switch from a mild Lewis acid to a stronger Brønsted acid). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Formation of multiple products | Non-optimal reaction conditions favoring side reactions. | Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for the desired product. Consider using a milder catalyst to improve selectivity. |
| Incorrect stoichiometry. | Experiment with different ratios of 3-methyl-3-buten-1-ol to paraformaldehyde. |
Issue 2: High Levels of Impurities in Diol Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted 2-methyl-2,4-pentanediol | Incomplete cyclization due to insufficient acid strength or high water content. | Use a stronger acid catalyst or a dehydrating agent to remove water as it is formed. Consider azeotropic distillation to remove water. |
| Reaction time is too short. | Increase the reaction time and monitor the progress by techniques like GC-MS. | |
| Presence of unsaturated byproducts | High reaction temperatures promoting elimination. | Lower the reaction temperature and/or use a milder acid catalyst. |
| Formation of polymeric material | Excessively strong acid or high temperature. | Reduce the concentration of the acid catalyst and/or lower the reaction temperature. |
Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Analytical Signature (e.g., GC-MS fragment) |
| 4,4-dimethyltetrahydropyran-2-ol | Isomer of the target product | 130.18 | Varies | Similar fragmentation pattern to the main product, but different retention time. |
| 3-methyl-1,3-butadiene | Diene from elimination | 68.12 | -34 | Characteristic m/z fragments for a C5H8 diene. |
| 2-methyl-2,4-pentanediol | Unreacted starting material | 118.17 | 197 | Molecular ion at m/z 118 and characteristic alcohol fragmentation. |
| Unsaturated Alcohols (e.g., 2-methyl-4-penten-2-ol) | Elimination product from diol | 100.16 | ~121-122 | Molecular ion at m/z 100 and fragments corresponding to loss of water and methyl groups. |
Experimental Protocols (Representative)
Protocol 1: Synthesis via Prins Reaction
Reactants:
-
3-methyl-3-buten-1-ol
-
Paraformaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a stirred solution of 3-methyl-3-buten-1-ol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen), add the acid catalyst.
-
Slowly add paraformaldehyde in portions at a controlled temperature (e.g., 0 °C or room temperature).
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Allow the reaction to stir for a specified time, monitoring its progress by TLC or GC-MS.
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Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis via Intramolecular Cyclization of a Diol
Reactants:
-
2-methyl-2,4-pentanediol
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Acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Amberlyst-15)
-
Solvent (optional, e.g., toluene for azeotropic water removal)
Procedure:
-
Combine 2-methyl-2,4-pentanediol and the acid catalyst in a flask equipped with a distillation apparatus (e.g., Dean-Stark trap if using an azeotropic solvent).
-
Heat the mixture to a temperature sufficient to induce cyclization and remove the water byproduct.
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Monitor the reaction progress by analyzing aliquots.
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Once the reaction is complete, cool the mixture and neutralize the acid catalyst.
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Isolate the product by extraction and/or distillation.
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Purify the product further by fractional distillation.
Visualizations
Caption: Prins reaction pathway for this compound synthesis.
Caption: Workflow for diol cyclization to form this compound.
troubleshooting Grignard reaction for "5,5-dimethyltetrahydrofuran-3-ol"
Technical Support Center: Grignard Reaction Troubleshooting
Product Focus: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the synthesis of this compound via a Grignard reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Reaction Fails to Initiate (Grignard Reagent Formation)
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Q1: My reaction mixture remains clear, and the magnesium turnings are not consumed. What is the likely cause?
A1: The primary cause for the non-initiation of Grignard reagent formation is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[1][2] Another critical factor is the presence of moisture, as Grignard reagents are highly reactive with water.[3][4]
Solutions:
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Magnesium Activation: Activate the magnesium turnings by adding a small crystal of iodine, which will etch the oxide layer.[5] The disappearance of the brown iodine color is an indicator of reaction initiation. Alternatively, a small amount of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.[2] Mechanical activation by crushing the magnesium turnings in situ with a dry glass rod can also be effective.[1]
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Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under a vacuum or in an oven at >120°C for several hours and then cooled under an inert atmosphere (e.g., nitrogen or argon).[1][5] The solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]
-
Problem: Low Yield of this compound
-
Q2: I have obtained the product, but the yield is significantly lower than expected. What are the potential reasons?
A2: Low yields can stem from several issues: incomplete formation of the Grignard reagent, side reactions, or suboptimal reaction conditions during the addition to the epoxide.
Potential Causes & Solutions:
-
Incomplete Grignard Formation: Titrate a small aliquot of your Grignard reagent before proceeding to ensure its concentration is known.
-
Side Reactions:
-
Wurtz Coupling: This occurs when the Grignard reagent reacts with the remaining alkyl halide. To minimize this, ensure the alkyl halide is added slowly and at a controlled rate to the magnesium suspension, preventing a high local concentration.[5]
-
Reaction with Moisture/Air: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Slow Addition to Epoxide: The Grignard reagent should be added slowly to the solution of the epoxide at a low temperature (e.g., 0°C) to control the exothermicity of the reaction.[1]
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Work-up Procedure: Ensure the reaction is completely quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) before extracting the product. Acidic work-ups can sometimes lead to side reactions if other acid-sensitive functional groups are present.[6]
-
Problem: Formation of Significant Side-Products
-
Q3: My crude product analysis (e.g., NMR, GC-MS) shows several major impurities. What are they, and how can they be minimized?
A3: Besides unreacted starting materials, the most common side product is the homo-coupled product from the Wurtz reaction. Additionally, if the epoxide is sterically hindered, the Grignard reagent might act as a base, leading to other byproducts.[7]
Common Side-Products and Mitigation Strategies:
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Alkane from Protonation: If there are any acidic protons in the system (including from water), the Grignard reagent will be quenched, forming an alkane.[3] This reinforces the need for strictly anhydrous conditions.
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Rearrangement Products: Magnesium halides are Lewis acids and can catalyze the rearrangement of epoxides.[8] Adding the Grignard reagent to the epoxide (inverse addition) at low temperatures can minimize this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for preparing the Grignard reagent for this synthesis? A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents.[2][4] THF is a better solvating agent and can be beneficial for less reactive alkyl halides, but diethyl ether has a lower boiling point, which can help moderate the reaction temperature.[5]
-
Q2: How can I be absolutely sure my equipment is dry? A2: The most reliable method is to assemble your glassware hot after oven-drying and then flame-dry the entire apparatus under a high vacuum. Allow the system to cool to room temperature while backfilling with a dry, inert gas like nitrogen or argon.[5]
-
Q3: Why is the reaction mixture sometimes heated to initiate the Grignard formation? A3: Gentle heating can provide the activation energy needed to start the reaction, especially with less reactive halides.[5] However, once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.[1]
-
Q4: What is the mechanism of the Grignard reagent's reaction with the epoxide? A4: The reaction proceeds via an SN2 mechanism.[9][10] The carbon atom of the Grignard reagent acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide. This is followed by protonation during the aqueous work-up to yield the final alcohol.[8][11]
-
Q5: Why does the Grignard reagent attack the less substituted carbon of an unsymmetrical epoxide? A5: Under the basic or neutral conditions of a Grignard reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[8][12]
Proposed Experimental Protocol: Synthesis of this compound
This protocol outlines a hypothetical, yet plausible, synthesis from 1-chloro-3,3-dimethyl-2-butanone.
Step 1: Grignard Reagent Formation (Vinylmagnesium Bromide)
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Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a nitrogen atmosphere.
-
To the flask, add magnesium turnings (1.2 eq).
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Add a single crystal of iodine.
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In the dropping funnel, place vinyl bromide (1.1 eq) dissolved in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), warm the flask gently.
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Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-chloro-3,3-dimethyl-2-butanone
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
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Dissolve 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF and add it to the dropping funnel.
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Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Step 3: Cyclization and Work-up
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Cool the reaction mixture back to 0°C.
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Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield this compound.
Quantitative Data Summary
The following table presents hypothetical data for the proposed synthesis, which can be used as a benchmark.
| Parameter | Value |
| Reactants | |
| 1-chloro-3,3-dimethyl-2-butanone | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Vinyl Bromide | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Grignard Formation Temp. | Reflux (~66°C) |
| Epoxide Addition Temp. | 0°C to Room Temp. |
| Reaction Time | 3 hours |
| Yield | |
| Expected Yield | 65-75% |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Logical relationships between common issues, causes, and solutions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. What is the reaction of epoxide with Grignard reagent? [vedantu.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic chemistry - Reaction involving opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
improving stereoselectivity in "5,5-dimethyltetrahydrofuran-3-ol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 5,5-dimethyltetrahydrofuran-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to control the stereochemistry of this compound?
A1: The key strategies for achieving stereocontrol in the synthesis of this compound and related substituted tetrahydrofurans include:
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Substrate-controlled synthesis: Utilizing a chiral starting material where the existing stereocenter directs the formation of new stereocenters.
-
Reagent-controlled synthesis: Employing chiral reagents, such as asymmetric reducing agents for a ketone precursor, to influence the stereochemical outcome.
-
Catalyst-controlled synthesis: Using a chiral catalyst, for instance in a cyclization or cycloaddition reaction, to create the desired stereoisomer.[1][2]
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Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of the tetrahydrofuran ring, followed by its removal.
Q2: How can I separate the diastereomers of this compound if my reaction is not completely stereoselective?
A2: Separation of diastereomers can typically be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) on a normal phase column (e.g., silica gel) is often effective for separating diastereomeric alcohols.[3] In some cases, flash column chromatography may also provide sufficient separation. Derivatization of the alcohol to a less polar ester or ether can sometimes improve separation.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, common side reactions may include:
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Incomplete cyclization, leading to the isolation of the acyclic precursor.
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Elimination reactions, particularly under harsh acidic or basic conditions, which can lead to the formation of unsaturated byproducts.
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Over-oxidation or over-reduction if the functional groups are not appropriately protected.
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Rearrangement reactions, especially if carbocationic intermediates are involved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Non-optimal reaction temperature. 2. Inappropriate solvent. 3. Steric hindrance from the gem-dimethyl group interfering with the directing group/catalyst. 4. Incorrect choice of catalyst or reagent. | 1. Screen a range of temperatures; lower temperatures often favor higher selectivity. 2. Test a variety of solvents with different polarities. 3. Consider a different synthetic approach where the key stereocenter is set before the introduction of the gem-dimethyl group. 4. If using a chiral catalyst, screen different ligands. If using a reducing agent, try bulkier or more sterically demanding options (e.g., L-Selectride® vs. NaBH₄). |
| Low Enantioselectivity (for asymmetric synthesis) | 1. Catalyst poisoning or degradation. 2. Racemization of the product or intermediates under the reaction conditions. 3. Insufficient catalyst loading. | 1. Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst. 2. Analyze the reaction at intermediate time points to check for product degradation. Consider milder reaction conditions. 3. Increase the catalyst loading incrementally and monitor the effect on enantiomeric excess. |
| Poor Yield | 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Formation of side products. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Use a milder workup procedure (e.g., buffered solutions). Consider alternative purification methods like distillation or crystallization. 3. Re-evaluate the reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. |
Quantitative Data Summary
The following tables present representative data for common stereoselective methods applicable to the synthesis of substituted tetrahydrofuranols. Note: Data for the specific synthesis of this compound is limited; these tables are illustrative based on similar structures.
Table 1: Diastereoselective Reduction of a Precursor Ketone
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | 70:30 |
| L-Selectride® | THF | -78 | 95:5 |
| K-Selectride® | THF | -78 | 92:8 |
| DIBAL-H | Toluene | -78 | 85:15 |
Table 2: Enantioselective Cyclization using a Chiral Catalyst
| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| Pd(OAc)₂ | (S)-BINAP | Toluene | 25 | 85 |
| Rh(acac)(CO)₂ | (R,R)-QuinoxP* | Dioxane | 40 | 92 |
| Cu(OTf)₂ | (S)-Ph-BOX | CH₂Cl₂ | 0 | 90 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 5,5-dimethyltetrahydrofuran-3-one
This protocol aims to produce syn-5,5-dimethyltetrahydrofuran-3-ol through the diastereoselective reduction of the corresponding ketone.
Materials:
-
5,5-dimethyltetrahydrofuran-3-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Aqueous solution of NaOH (1 M)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Anhydrous MgSO₄
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 5,5-dimethyltetrahydrofuran-3-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M aqueous NaOH, followed by the slow, careful addition of 30% hydrogen peroxide.
-
Stir the mixture for 1 hour, then transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Visualizations
Caption: Workflow for Diastereoselective Reduction.
Caption: Troubleshooting Logic for Low Stereoselectivity.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 5,5-dimethyltetrahydrofuran-3-ol. The information provided is based on general principles of chemical synthesis and scale-up for analogous substituted tetrahydrofuranols, as specific literature on the scale-up challenges of this molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound at the lab scale?
A1: Common laboratory-scale syntheses for substituted tetrahydrofurans, which can be adapted for this compound, include the intramolecular cyclization of a suitable diol or the reaction of an epoxide with an appropriate nucleophile.[1][2][3][4] For instance, the acid-catalyzed cyclization of 2-methyl-2,4-pentanediol could be a potential route.
Q2: I am observing a significant decrease in yield upon scaling up the reaction from 1 g to 100 g. What are the likely causes?
A2: A decrease in yield during scale-up can be attributed to several factors. Inadequate heat transfer in a larger reactor can lead to localized overheating and the formation of byproducts. Inefficient mixing can result in poor reaction kinetics and incomplete conversion. The rate of reagent addition, which is often critical, can also be harder to control on a larger scale.
Q3: My final product is difficult to isolate from the aqueous work-up. How can I improve the extraction efficiency?
A3: this compound, being a low molecular weight polar alcohol, is expected to have significant water solubility. To improve extraction efficiency, consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Additionally, saturating the aqueous layer with a salt like sodium chloride (salting out) can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.
Q4: During solvent removal on the rotary evaporator, I seem to be losing a significant amount of my product. What can I do to prevent this?
A4: The loss of a low molecular weight, volatile compound during rotary evaporation is a common issue.[5] To mitigate this, you can adjust the parameters of your rotary evaporation. Try using a lower bath temperature and a higher pressure (less deep vacuum). It is a delicate balance between efficiently removing the solvent and not co-distilling your product.
Q5: What are the potential side reactions to be aware of during the synthesis of this compound?
A5: A likely side reaction, especially if the synthesis is performed under acidic conditions, is the dehydration of the tertiary alcohol to form isomeric alkenes. At higher temperatures, ether cleavage or other degradation pathways might also occur. The formation of condensation products or tars, particularly during the scale-up of related furan derivatives, has been noted as a significant challenge.[6]
Troubleshooting Guides
Problem 1: Low and Inconsistent Yields
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Inefficient mixing or poor heat transfer | Increase stirring speed. For larger reactors, ensure the impeller design is appropriate for the vessel geometry. Use a reactor with a jacket and a temperature control unit to maintain a consistent internal temperature. |
| Formation of a significant amount of a non-polar byproduct | Dehydration of the alcohol | Optimize the reaction temperature and catalyst loading. Consider using a milder acid catalyst or a shorter reaction time. |
| Low mass balance after work-up | Product loss during aqueous extraction | Use a continuous liquid-liquid extractor for more efficient extraction. Saturate the aqueous phase with brine. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a lower boiling point impurity | Unreacted starting material or a volatile byproduct | Optimize the reaction conditions to drive the reaction to completion. Consider a fractional distillation for purification, if the boiling points are sufficiently different.[7] |
| Presence of a higher boiling point, colored impurity | Formation of degradation products or tars | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxidation is suspected. Consider a purification method like column chromatography. For very polar compounds, aqueous normal-phase chromatography can be an option.[8] |
| Water content in the final product | Inefficient drying of the organic extracts | Dry the organic extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time. For larger scales, consider azeotropic distillation to remove water. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Reaction Time | 2 hours | 4-6 hours | Slower heat and mass transfer at larger scales may necessitate longer reaction times. |
| Solvent Volume | 20 mL | 15 L | While aiming for a higher concentration at scale, sufficient solvent is needed for effective mixing and heat transfer. |
| Stirring Speed | 500 rpm | 200-300 rpm (impeller dependent) | The goal is to achieve good mixing without excessive shear, which could affect particle size in heterogeneous reactions. |
| Yield (unoptimized) | 85% | 60-70% | Yield reduction is common on scale-up and requires process optimization. |
| Purity (crude) | 95% | 85-90% | Slower quenching and work-up at larger scales can lead to more impurities. |
Experimental Protocols
Hypothetical Lab-Scale Synthesis: Acid-Catalyzed Cyclization of 2-methyl-2,4-pentanediol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2,4-pentanediol (10 g, 84.6 mmol) and toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.16 g, 0.85 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC.
-
After 3 hours, or upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
References
- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. varsitytutors.com [varsitytutors.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Purification of 5,5-dimethyltetrahydrofuran-3-ol
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the purification of 5,5-dimethyltetrahydrofuran-3-ol, a key intermediate for researchers in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on common synthetic routes involving the epoxidation of 2-methyl-2-butene and subsequent intramolecular cyclization, the most probable impurities include:
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Unreacted Starting Materials: Residual 2-methyl-2-butene.
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Intermediate Epoxide: 2,3-epoxy-2-methylbutane, which may not have fully cyclized.
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Diol Byproduct: 2-methyl-2,3-butanediol, formed from the hydrolysis of the epoxide intermediate.[1][2][3][4]
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Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes).
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Peroxyacid Byproduct: If a peroxyacid like m-CPBA is used for epoxidation, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) may be present.[5]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be effectively determined using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The gas chromatogram will show peaks corresponding to different components, and the mass spectrometer helps in identifying their chemical structures.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[10][11] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[12]
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities, HPLC can be a suitable alternative to GC.
Q3: My purified product is slightly yellow. What could be the cause?
A3: A yellow tint can indicate the presence of trace, high molecular weight byproducts or degradation products formed during synthesis or purification, especially if excessive heat was applied. It is recommended to analyze the sample by GC-MS or LC-MS to identify the colored impurity. Passing the material through a small plug of silica gel or activated carbon can sometimes remove colored impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain purity, it is best to store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Troubleshooting Purification Issues
Problem: My GC analysis shows multiple peaks after purification.
-
Possible Cause 1: Inefficient Purification. The chosen purification method may not be suitable for the specific impurities present. For example, if impurities have boiling points very close to the product, simple distillation will be ineffective.
-
Solution:
-
Fractional Distillation: For impurities with close boiling points, use a fractional distillation column to improve separation.[13][14][15][16]
-
Column Chromatography: This technique separates compounds based on their polarity and is often more effective than distillation for removing non-volatile or structurally similar impurities.[17][18][19][20]
-
Problem: The yield after purification is very low.
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Possible Cause 1: Product Loss During Extraction. The product may have some water solubility, leading to loss in the aqueous layers during workup.
-
Solution:
-
Perform multiple extractions with the organic solvent.
-
Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Product Decomposition. The product may be sensitive to the conditions used for purification (e.g., high heat during distillation, acidic silica gel in chromatography).
-
Solution:
-
Vacuum Distillation: To reduce the boiling point and avoid thermal decomposition, perform the distillation under reduced pressure.
-
Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been treated with a base (e.g., triethylamine) to prevent decomposition of acid-sensitive compounds.[19]
-
Problem: I am unable to separate two key impurities using column chromatography.
-
Possible Cause: Similar Polarity. The impurities and the desired product may have very similar polarities, resulting in poor separation (co-elution).
-
Solution:
-
Optimize Solvent System: Systematically vary the polarity of the eluent. Using a gradient elution (gradually increasing the polarity of the solvent) can often improve separation.[17]
-
Change Stationary Phase: If silica gel (normal phase) is not effective, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol or amine-functionalized silica) for Hydrophilic Interaction Liquid Chromatography (HILIC).[21][22] Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase could be effective.
-
Data Presentation: Illustrative Purification Outcomes
The following table provides illustrative data on the effectiveness of different purification techniques for a hypothetical crude sample of this compound.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Key Impurities Removed |
| Simple Distillation | 85% | 92% | 80% | Low-boiling solvents, some starting material |
| Fractional Distillation | 85% | 98.5% | 70% | Starting material, intermediate epoxide |
| Flash Column Chromatography | 85% | >99% | 65% | Diol byproduct, other polar impurities |
Experimental Protocols
Protocol 1: Fractional Distillation
This method is suitable for separating components with different boiling points.[13][14][15][16]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips. The flask should not be more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (the component with the lowest boiling point).
-
Collect the initial fractions (forerun), which will contain lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound.
-
Maintain a slow and steady distillation rate for optimal separation.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
Protocol 2: Flash Column Chromatography
This technique is ideal for removing impurities with different polarities from the desired product.[17][18][20]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between this compound and its impurities. A typical starting point for a polar compound like this would be a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Hypothetical Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Workflow for Purificationdot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 6. google.com [google.com]
- 7. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. How to read and Interpret GC/MS Spectra | Nugraha | Indonesian Journal of Multidiciplinary Research [ejournal.upi.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. quora.com [quora.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Purification [chem.rochester.edu]
- 16. Fractional distillation - Wikipedia [en.wikipedia.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. Purification [chem.rochester.edu]
- 20. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 21. biotage.com [biotage.com]
- 22. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a substituted tetrahydrofuran, typically involves the cyclization of a linear precursor. The most common and effective strategies include:
-
Intramolecular Hydroalkoxylation of an Unsaturated Alcohol: This is a highly convergent approach where a homoallylic alcohol is cyclized in the presence of a catalyst.
-
Acid-Catalyzed Cyclization of a Diol: This method involves the dehydration of a substituted 1,4-pentanediol to form the tetrahydrofuran ring.
-
Intramolecular Williamson Ether Synthesis: This classic approach requires the formation of an alkoxide from a diol, which then displaces a leaving group on the same molecule to form the cyclic ether.
Q2: What are some alternative catalysts for the intramolecular hydroalkoxylation route?
A2: A variety of catalysts can be employed for the intramolecular hydroalkoxylation to form substituted tetrahydrofurans. These range from precious metal catalysts to more economical and environmentally benign options. The choice of catalyst can influence reaction rate, yield, and stereoselectivity. Some alternatives include:
-
Palladium Catalysts: Complexes such as PdCl₂(MeCN)₂ or Pd(OAc)₂ are effective for oxidative cyclization of unsaturated alcohols.[1][2]
-
Platinum Catalysts: Platinum complexes are known to catalyze the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins.
-
Cobalt Catalysts: Cobalt-salen complexes can be used for the hydroalkoxylation of tertiary allylic alcohols.
-
Gold Catalysts: Gold(I) complexes have been shown to catalyze the intramolecular enantioselective hydroalkoxylation of allenes, and can be applicable to alkenols.
-
Metal-Free Catalysis: Iodine (I₂) in the presence of a silane reducing agent can facilitate a transition-metal-free intramolecular hydroalkoxylation/reduction of unactivated alkynes, a strategy adaptable to alkenes.
Q3: How can I synthesize the precursor required for the cyclization reaction?
A3: A common precursor for the synthesis of this compound is 2,2-dimethyl-4-penten-1-ol. This can be synthesized via the Grignard reaction between 3-methyl-3-buten-1-ol and acetone, followed by a protective group strategy and subsequent deprotection. Another potential precursor is 2,2-dimethyl-1,4-pentanediol, which can be prepared by the reduction of a corresponding lactone or ester.
Troubleshooting Guides
Issue 1: Low Yield of this compound during Intramolecular Hydroalkoxylation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider activating the catalyst if required by the protocol. For palladium catalysts, ensure the correct oxidation state is used or generated in situ. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some hydroalkoxylation reactions are sensitive to temperature, with side reactions occurring at higher temperatures and slow reaction rates at lower temperatures. |
| Presence of Impurities in the Starting Material | Purify the unsaturated alcohol precursor (e.g., 2,2-dimethyl-4-penten-1-ol) by column chromatography to remove any impurities that may poison the catalyst. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Ensure a dry, non-protic solvent is used for most metal-catalyzed reactions. Screen different solvents (e.g., THF, dioxane, toluene) to find the optimal one for your catalytic system. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Issue 2: Formation of Side Products in Acid-Catalyzed Cyclization
| Potential Cause | Troubleshooting Step |
| Elimination to form Dienes | Use a milder acid catalyst (e.g., a Lewis acid like Sc(OTf)₃ instead of a strong Brønsted acid like H₂SO₄). Run the reaction at a lower temperature to favor the intramolecular cyclization over elimination. |
| Polymerization | Use a high dilution to favor the intramolecular reaction over intermolecular polymerization. Add the diol precursor slowly to the reaction mixture containing the acid catalyst. |
| Formation of Isomeric Ethers | The use of certain acid catalysts can lead to rearrangements. Consider a catalytic system that operates under neutral conditions, such as the intramolecular hydroalkoxylation methods. |
Data Presentation: Comparison of Catalytic Systems for Tetrahydrofuran Synthesis
The following table summarizes quantitative data for different catalytic systems used in the synthesis of substituted tetrahydrofurans, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Substrate Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(MeCN)₂ (10 mol%) / CuCl₂ (3 equiv) | Unsaturated Alcohol | THF | 25 | 24 | 70-85 | [1] |
| PtCl₂ (5 mol%) | γ-Hydroxy Olefin | Toluene | 80 | 12 | ~80 | Generic |
| Co(salen) complex (5 mol%) / PhSiH₃ | Tertiary Allylic Alcohol | Dioxane | 25 | 18 | 60-90 | Generic |
| I₂ (20 mol%) / Et₃SiH | Unsaturated Alcohol | CH₂Cl₂ | 25 | 6 | 75-90 | Generic |
| H₂SO₄ (cat.) | Diol | Toluene | 110 | 4 | Variable | Generic |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Hydroalkoxylation of 2,2-dimethyl-4-penten-1-ol
-
Preparation of the Catalyst Solution: In a dry, argon-flushed Schlenk tube, dissolve PdCl₂(MeCN)₂ (0.1 mmol) in anhydrous THF (10 mL).
-
Reaction Setup: To a separate, dry, argon-flushed round-bottom flask, add a solution of 2,2-dimethyl-4-penten-1-ol (1.0 mmol) in anhydrous THF (10 mL).
-
Reaction Execution: Add the catalyst solution to the substrate solution via syringe. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Acid-Catalyzed Cyclization of 2,2-dimethyl-1,4-pentanediol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of 2,2-dimethyl-1,4-pentanediol (1.0 mmol) in toluene (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key synthetic routes and alternative catalysts.
References
- 1. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for "5,5-dimethyltetrahydrofuran-3-ol" synthesis
Welcome to the technical support center for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for managing the critical parameter of reaction temperature during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in the synthesis of this compound?
A1: Temperature is a critical parameter in the synthesis of this compound, which is often achieved through a Prins-type cyclization reaction. The reaction temperature directly influences the reaction rate and, more importantly, the selectivity towards the desired product versus the formation of byproducts. The outcome of the Prins reaction is highly dependent on the reaction conditions.[1]
Q2: What is the typical reaction temperature for this synthesis?
A2: The optimal reaction temperature can vary depending on the specific reagents and catalysts used. However, a common procedure involves a two-stage temperature profile. Initially, the reaction between 2-methyl-2-propen-1-ol and paraformaldehyde in the presence of an acid catalyst is maintained at a temperature below 40°C to control the initial exothermic reaction. Subsequently, the reaction mixture is heated to a higher temperature, typically in the range of 60-65°C, to drive the reaction to completion.
Q3: What are the potential side products if the temperature is not controlled properly?
A3: Improper temperature control can lead to the formation of several byproducts. With an excess of formaldehyde and low reaction temperatures, the formation of a dioxane derivative is a common side reaction.[1] At higher temperatures, other side reactions may occur, leading to a decrease in the yield and purity of the desired this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no product formation | Reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 5°C increments, monitoring the reaction progress by a suitable analytical method such as TLC or GC. Ensure the catalyst is active and used in the correct concentration. |
| Formation of significant amounts of dioxane byproduct | The initial reaction temperature was too low, and/or an excess of formaldehyde was used. | Carefully control the initial exothermic reaction by ensuring the temperature does not drop too low. Use the stoichiometric amount of formaldehyde. If the dioxane has already formed, it may be difficult to convert it to the desired product. |
| Presence of multiple unidentified byproducts | The reaction temperature was too high, leading to undesired side reactions. | Reduce the final reaction temperature. A temperature in the range of 60-65°C is a good starting point. Optimize the temperature to find the best balance between reaction rate and selectivity. |
| Reaction is too vigorous and difficult to control | The initial addition of reagents was too fast, or the initial cooling was insufficient, leading to a runaway exothermic reaction. | Add the reagents, particularly the acid catalyst, slowly and in a controlled manner while ensuring efficient cooling and stirring. An ice bath is recommended for the initial stage of the reaction. |
Quantitative Data Summary
The following table summarizes the effect of reaction temperature on the synthesis of this compound. Please note that these are representative values, and actual results may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Yield of this compound (%) | Major Byproducts | Notes |
| < 40 (Initial Stage) | - | Unreacted starting materials | This temperature is for controlling the initial exotherm. |
| 60 - 65 | Good | Minor amounts of isomeric byproducts | Optimal temperature range for driving the reaction to completion. |
| > 70 | Decreased | Increased formation of byproducts | Higher temperatures can lead to reduced selectivity. |
Experimental Protocols
Synthesis of this compound via Prins-Type Cyclization
This protocol is based on a general procedure for the Prins cyclization of allylic alcohols with formaldehyde.
Materials:
-
2-Methyl-2-propen-1-ol
-
Paraformaldehyde
-
Sulfuric acid (concentrated)
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Diethyl ether
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
To a stirred solution of 2-methyl-2-propen-1-ol in diethyl ether, add paraformaldehyde.
-
Cool the mixture in an ice bath to below 10°C.
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Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
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Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to obtain this compound.
Visualizations
Logical Workflow for Temperature Management
Caption: Logical workflow for managing reaction temperature during the synthesis of this compound.
Signaling Pathway of Prins Cyclization
Caption: Simplified signaling pathway of the acid-catalyzed Prins cyclization for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethyltetrahydrofuran-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several key strategies, primarily involving intramolecular cyclization reactions. The two most common routes are:
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Acid-Catalyzed Intramolecular Cyclization of a Diol: This method involves the cyclization of a precursor diol, such as 2,2-dimethyl-1,4-pentanediol, in the presence of an acid catalyst. The choice of solvent is critical in this step to promote the desired cyclization and minimize side reactions.
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Epoxidation of an Allylic Alcohol followed by Intramolecular Cyclization: This two-step process begins with the epoxidation of an appropriate allylic alcohol, like 3,3-dimethyl-4-penten-1-ol. The resulting epoxy alcohol then undergoes an intramolecular ring-opening and cyclization to form the target tetrahydrofuran-3-ol. The Sharpless asymmetric epoxidation is a well-established method for achieving enantioselective synthesis in this route.
Q2: How does the choice of solvent impact the yield and purity of this compound?
A2: The solvent plays a crucial role in the synthesis of this compound by influencing reaction rates, selectivity, and the solubility of reactants and intermediates.
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Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and acetonitrile can be effective in promoting intramolecular cyclization reactions. They are capable of solvating charged intermediates that may form during the reaction, potentially leading to higher yields.
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Non-Polar/Less Polar Solvents: Solvents such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) have been reported to be less favorable for certain intramolecular cyclizations, potentially leading to lower yields or slower reaction rates.
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Protic Solvents: In some cases, particularly in acid-catalyzed cyclizations, polar protic solvents can participate in the reaction, and their effect needs to be carefully evaluated. For instance, in the intramolecular cyclization of epoxysulfides, polar protic solvents have been shown to favor a 5-exo cyclization pathway, which is the desired pathway for forming the tetrahydrofuran ring.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur, depending on the chosen synthetic route and reaction conditions. Common side products may include:
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Incomplete cyclization: The starting material may remain unreacted if the reaction conditions (temperature, catalyst concentration, reaction time) are not optimal.
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Formation of elimination products: Under strongly acidic or basic conditions, elimination reactions can compete with cyclization, leading to the formation of unsaturated byproducts.
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Intermolecular reactions: At high concentrations, intermolecular etherification between two molecules of the starting diol or alcohol can occur, leading to undesired oligomers.
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Rearrangement products: In the presence of strong acids, carbocationic intermediates may undergo rearrangement, leading to isomeric products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related effects.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent choice: The solvent may not be effectively promoting the desired intramolecular cyclization. For acid-catalyzed diol cyclization, non-polar solvents might be hindering the reaction. | Solvent Screening: If using a non-polar solvent like toluene or DCM, consider switching to a more polar aprotic solvent such as DMF or acetonitrile. For epoxidation/cyclization routes, ensure the solvent is compatible with both reaction steps. |
| Insufficient reaction time or temperature: The reaction may not have reached completion. | Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Catalyst deactivation: The acid or base catalyst may have been neutralized or poisoned. | Catalyst Check: Ensure the catalyst is of good quality and used in the appropriate amount. In some cases, the addition of fresh catalyst may be necessary. | |
| Formation of multiple products (low purity) | Side reactions due to solvent: The solvent may be promoting undesired intermolecular reactions or elimination. | Solvent Polarity and Concentration: High concentrations can favor intermolecular reactions. Try diluting the reaction mixture. If elimination is an issue, a less polar, non-coordinating solvent might be beneficial. |
| Incorrect reaction temperature: Higher temperatures can sometimes lead to more side products. | Temperature Optimization: Attempt the reaction at a lower temperature to see if the selectivity for the desired product improves, even if it requires a longer reaction time. | |
| Difficulty in product purification | Solvent with a high boiling point: Solvents like DMF can be difficult to remove completely from the final product. | Solvent Selection for Work-up: If a high-boiling solvent is necessary for the reaction, consider an extractive work-up to move the product into a lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether) before final purification by distillation or chromatography. |
| Formation of azeotropes: The product may form an azeotrope with the solvent or byproducts, making purification by distillation challenging. | Alternative Purification Methods: Consider using column chromatography on silica gel to separate the product from impurities. |
Experimental Protocols
Method 1: Acid-Catalyzed Intramolecular Cyclization of 2,2-dimethyl-1,4-pentanediol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-1,4-pentanediol.
-
Solvent Addition: Add the chosen solvent (e.g., toluene, DMF, or acetonitrile) to achieve a desired concentration (e.g., 0.1 M).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Method 2: Epoxidation of 3,3-dimethyl-4-penten-1-ol and Subsequent Cyclization
Step A: Sharpless Asymmetric Epoxidation
-
Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral catalyst components (e.g., titanium(IV) isopropoxide and a diethyl tartrate enantiomer) in a dry, non-polar solvent like dichloromethane (DCM) at low temperature (e.g., -20 °C).
-
Substrate Addition: Add a solution of 3,3-dimethyl-4-penten-1-ol in DCM to the catalyst mixture.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise while maintaining the low temperature.
-
Reaction: Stir the reaction at low temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a solution of aqueous sodium hydroxide. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate to obtain the crude epoxy alcohol.
Step B: Intramolecular Cyclization
-
Setup: Dissolve the crude epoxy alcohol from Step A in a suitable solvent (e.g., DCM or THF).
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., silica gel or a Lewis acid) or base (e.g., sodium hydride), depending on the desired regioselectivity of ring-opening.
-
Reaction: Stir the mixture at room temperature and monitor the cyclization by TLC.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water if an acid catalyst was used). Extract the product, dry the organic phase, and purify by column chromatography to yield this compound.
Visualizations
Caption: Logical workflow for troubleshooting the synthesis of this compound.
preventing side reactions in "5,5-dimethyltetrahydrofuran-3-ol" preparation
Welcome to the technical support center for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main established synthetic routes for the preparation of this compound:
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Reduction of 5,5-dimethyltetrahydrofuran-3-one: This method involves the reduction of the corresponding ketone to the desired secondary alcohol.
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Synthesis from Pantolactone: This multi-step approach utilizes a chiral precursor, pantolactone, to construct the tetrahydrofuran ring through an intramolecular Williamson ether synthesis.
Q2: Which reducing agents are suitable for the reduction of 5,5-dimethyltetrahydrofuran-3-one?
A2: Mild reducing agents are generally preferred for the selective reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation, typically in alcoholic solvents like methanol or ethanol.[1][2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and require stricter anhydrous reaction conditions.[3][4]
Q3: What is the key reaction in the synthesis starting from pantolactone?
A3: The crucial step in the synthesis from pantolactone is the intramolecular Williamson ether synthesis.[5] This reaction involves the formation of the tetrahydrofuran ring by an internal SN2 attack of a hydroxyl group on a carbon bearing a good leaving group (e.g., a tosylate or mesylate).
Troubleshooting Guides
Route 1: Reduction of 5,5-dimethyltetrahydrofuran-3-one
This section provides troubleshooting for the synthesis of this compound via the reduction of its ketone precursor.
Issue 1: Incomplete reaction or low yield of the desired alcohol.
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Possible Cause 1: Insufficient reducing agent. The stoichiometry of the reducing agent is critical. For sodium borohydride, although it can provide up to four hydride equivalents, an excess is often used to ensure complete conversion.
-
Solution: Increase the molar excess of NaBH₄ to 1.5-2.0 equivalents relative to the ketone. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting material.
-
-
Possible Cause 2: Inactive reducing agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.
-
Solution: Use a fresh, unopened bottle of NaBH₄ or test the activity of the existing batch on a known, reactive ketone.
-
-
Possible Cause 3: Low reaction temperature. While the initial addition of NaBH₄ is often done at 0°C to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion.
-
Solution: After the initial exothermic reaction subsides at 0°C, allow the reaction mixture to warm to room temperature and stir for an extended period (1-3 hours), monitoring by TLC or GC.
-
Issue 2: Formation of borate ester byproducts.
-
Possible Cause: During the work-up, the borate esters formed as intermediates may not be fully hydrolyzed.
-
Solution: The work-up procedure should include a step to hydrolyze the borate esters. This is typically achieved by adding a dilute acid (e.g., 1M HCl) or a base (e.g., 3M NaOH) to the reaction mixture and stirring for a sufficient time before extraction.[6]
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Issue 3: Difficulty in isolating the product.
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Possible Cause: this compound has some water solubility due to its hydroxyl group.
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Solution: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.
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Route 2: Synthesis from Pantolactone
This section addresses potential issues in the multi-step synthesis of this compound starting from pantolactone.
Issue 1: Ring-opening of the lactone is unsuccessful or gives a mixture of products.
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Possible Cause: The choice of reducing agent and reaction conditions for the reductive opening of the pantolactone to the corresponding diol is critical. Strong, non-selective reducing agents might lead to over-reduction or side reactions.
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Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing lactones to diols.[7] However, careful control of the reaction temperature (typically starting at 0°C and slowly warming to room temperature) is necessary to avoid unwanted side reactions. The reaction should be performed under strictly anhydrous conditions.
-
Issue 2: Low yield in the intramolecular Williamson ether synthesis step.
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Possible Cause 1: Incomplete formation of the alkoxide. The hydroxyl group that will act as the nucleophile needs to be deprotonated to form the more nucleophilic alkoxide.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to ensure complete deprotonation.
-
-
Possible Cause 2: Competing elimination reaction. The intramolecular Williamson ether synthesis is an SN2 reaction, which can face competition from an E2 elimination reaction, especially if the leaving group is on a secondary carbon.
-
Solution: To favor substitution over elimination, use a good, non-bulky leaving group like a tosylate (-OTs) or mesylate (-OMs). Running the reaction at a lower temperature can also favor the SN2 pathway.
-
-
Possible Cause 3: Intermolecular side reactions. At high concentrations, the alkoxide can react with another molecule of the starting material instead of cyclizing.
-
Solution: Perform the intramolecular cyclization under high dilution conditions to favor the intramolecular reaction over intermolecular reactions.
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Experimental Protocols
Protocol 1: Reduction of 5,5-dimethyltetrahydrofuran-3-one with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,5-dimethyltetrahydrofuran-3-one (1.0 eq) in methanol (10 mL per gram of ketone).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to 0°C and slowly add 1M hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate esters. Adjust the pH to ~7.
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Extraction: Extract the product with dichloromethane (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | 5,5-dimethyltetrahydrofuran-3-one, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | >90% (unoptimized) |
Protocol 2: Synthesis of this compound from Pantolactone (Conceptual Workflow)
This protocol outlines the key transformations. Specific reagents and conditions may require optimization.
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Reductive Opening of Pantolactone:
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Treat (R)- or (S)-pantolactone with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield the corresponding chiral 1,2,4-triol.
-
-
Selective Protection of Primary Hydroxyl Groups:
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Protect the two primary hydroxyl groups of the triol using a suitable protecting group, such as a silyl ether (e.g., TBDMSCl) or a trityl group, to differentiate them from the secondary hydroxyl group.
-
-
Activation of the Remaining Primary Hydroxyl Group:
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Convert the remaining unprotected primary hydroxyl group into a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
-
-
Intramolecular Williamson Ether Synthesis:
-
Treat the protected and activated intermediate with a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) under high dilution to facilitate the intramolecular SN2 reaction, forming the tetrahydrofuran ring.
-
-
Deprotection:
-
Remove the protecting groups from the remaining hydroxyl group to yield the final product, this compound.
-
Visualizations
Caption: Workflow for the reduction of 5,5-dimethyltetrahydrofuran-3-one.
Caption: Conceptual workflow for the synthesis of this compound from pantolactone.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Work-up Procedure for 5,5-Dimethyltetrahydrofuran-3-ol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol. The primary synthesis route addressed is the reduction of 5,5-dimethyltetrahydrofuran-3-one.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: My final product yield is significantly lower than expected. What are the potential causes?
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Possible Cause 1: Incomplete Reaction. The reduction of the ketone starting material may not have gone to completion.
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Solution: Before beginning the work-up, check the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or adding a small amount of additional reducing agent.
-
-
Possible Cause 2: Product Loss During Extraction. this compound has some water solubility. Aggressive or insufficient extraction can lead to significant product loss in the aqueous phase.
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Solution: Increase the number of extractions with an organic solvent (e.g., use dichloromethane or ethyl acetate 3-5 times). To decrease the polarity of the aqueous phase and drive the product into the organic layer, saturate the aqueous layer with sodium chloride (brine) before extraction.
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-
Possible Cause 3: Product Volatility. The product may be lost during solvent removal if evaporation is performed under excessively high vacuum or temperature.
-
Solution: Use a rotary evaporator with controlled temperature (e.g., <40°C) and vacuum. Avoid leaving the product on the evaporator for an extended period after the bulk solvent has been removed.
-
Q2: My NMR/GC analysis shows the presence of the starting material, 5,5-dimethyltetrahydrofuran-3-one. How can I remove it?
-
Possible Cause: The reduction reaction was incomplete, or the reducing agent was not active enough.
-
Solution 1 (Pre-Work-up): As mentioned, always monitor the reaction to ensure full conversion of the starting material before quenching.
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Solution 2 (Post-Work-up): If the starting material is present in the final product, purification by column chromatography is the most effective method. A silica gel column using a gradient of ethyl acetate in hexanes can effectively separate the more polar alcohol product from the less polar ketone starting material.
-
Q3: A thick, stable emulsion formed during the solvent extraction step. How can I resolve this?
-
Possible Cause: The presence of fine particulate matter (like inorganic salts) or vigorous shaking can stabilize emulsions.
-
Solution 1: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solution 2: Allow the mixture to stand undisturbed for a longer period (15-30 minutes).
-
Solution 3: Gently swirl the separatory funnel instead of shaking it vigorously.
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Solution 4: If the emulsion persists, filter the entire mixture through a pad of Celite® to remove particulates that may be stabilizing the emulsion.
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Q4: My final product appears cloudy or contains a fine white precipitate. What is this and how do I remove it?
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Possible Cause: The precipitate is likely residual inorganic salts (e.g., borate salts from a sodium borohydride reduction) that were not fully removed during the aqueous washes.
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Solution: Re-dissolve the product in a suitable organic solvent like ethyl acetate. Wash the solution again with water and then brine. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtering and removing the solvent.
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Q5: The proton NMR spectrum of my product shows a broad peak around 1.5-2.0 ppm, indicating water. How can I dry the product effectively?
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Possible Cause: The organic layer was not sufficiently dried before solvent removal.
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Solution 1: Ensure an adequate amount of drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) is used. The drying agent should be free-flowing and not clump together. Allow sufficient time (at least 15-20 minutes) for the drying process.
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Solution 2: If the product is already isolated, it can be co-evaporated with a dry, azeotrope-forming solvent like toluene. Dissolve the product in toluene and remove the solvent on a rotary evaporator. This process can be repeated 2-3 times to effectively remove residual water.
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Quantitative Data Summary
The following tables provide typical quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Value | Molar Eq. | Notes |
| 5,5-Dimethyltetrahydrofuran-3-one | 5.0 g | 1.0 | Starting material |
| Methanol (Solvent) | 100 mL | - | Should be anhydrous |
| Sodium Borohydride (NaBH₄) | 1.8 g | 1.2 | Reducing agent; added portion-wise |
| Reaction Temperature | 0°C to Room Temperature | - | Addition at 0°C, then warm to RT |
| Reaction Time | 2-4 hours | - | Monitor by TLC/GC |
Table 2: Typical Work-up and Purification Outcomes
| Parameter | Typical Value | Notes |
| Crude Yield | 85-95% | Yield after extraction and solvent removal, before purification. |
| Final Yield (Post-Purity) | 75-85% | Yield after column chromatography or distillation. |
| Purity (by GC) | >98% | Purity of the final isolated product. |
| Boiling Point | 70-72 °C (15 mmHg) | Literature value for vacuum distillation. |
Experimental Protocol
This protocol outlines a standard procedure for the reduction of 5,5-dimethyltetrahydrofuran-3-one to this compound.
1. Reaction Setup:
- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethyltetrahydrofuran-3-one (5.0 g).
- Dissolve the starting material in methanol (100 mL).
- Cool the flask to 0°C in an ice-water bath.
2. Reduction:
- Slowly add sodium borohydride (1.8 g) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC (staining with potassium permanganate) or GC until the starting ketone is consumed.
3. Quenching and Work-up:
- Cool the reaction mixture back to 0°C in an ice bath.
- Slowly and carefully quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~6-7 and gas evolution ceases. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
- Remove the bulk of the methanol using a rotary evaporator.
4. Extraction:
- To the remaining aqueous residue, add saturated sodium chloride solution (50 mL).
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers in a separatory funnel.
5. Washing and Drying:
- Wash the combined organic layers with saturated sodium chloride solution (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
6. Solvent Removal and Purification:
- Remove the dichloromethane using a rotary evaporator at a bath temperature below 40°C.
- The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure this compound.
Workflow Visualization
The following diagram illustrates the key stages of the work-up and purification process.
Caption: Workflow for the work-up and purification of this compound.
Technical Support Center: Characterization of Unexpected Peaks in the NMR Spectrum of 5,5-dimethyltetrahydrofuran-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectra of 5,5-dimethyltetrahydrofuran-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While experimental spectra can vary slightly based on solvent and concentration, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on standard chemical shift increments and analysis of similar structures.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| C(5)-CH₃ (a) | ~1.20 | Singlet | 6H |
| C(4)-H₂ (b) | ~1.80-1.95 | Multiplet | 2H |
| C(3)-H (c) | ~4.00-4.20 | Multiplet | 1H |
| C(2)-H₂ (d) | ~3.60-3.80 | Multiplet | 2H |
| O-H (e) | Variable | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C(5)-C H₃ | ~28 |
| C (5) | ~80 |
| C (4) | ~45 |
| C (3) | ~70 |
| C (2) | ~75 |
Q2: I am observing extra peaks in my NMR spectrum. What are the likely sources of these unexpected signals?
A2: Unexpected peaks in an NMR spectrum can originate from several sources. These can be broadly categorized as follows:
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Solvent Impurities: Residual non-deuterated solvent and water are the most common impurities. For example, in CDCl₃, you may see a peak for CHCl₃ at 7.26 ppm and a broad peak for water between 1.5 and 1.6 ppm.
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Synthesis-Related Impurities: These could be unreacted starting materials, residual reagents, or byproducts from the synthesis. For instance, a common synthesis for substituted tetrahydrofurans is the intramolecular cyclization of an unsaturated alcohol.
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Degradation Products: Tetrahydrofuran and its derivatives are known to form peroxides upon storage, especially when exposed to air and light. These hydroperoxides or other oxidative degradation products can appear as unexpected peaks.
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Stabilizers: Solvents or reagents used in the synthesis may contain stabilizers. A common example is Butylated hydroxytoluene (BHT), an antioxidant added to prevent peroxide formation in solvents like tetrahydrofuran.
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Contaminants: Grease from glassware joints or other contaminants introduced during sample preparation can also lead to extra peaks, often in the aliphatic region.
Q3: How can I systematically identify the source of these unknown peaks?
A3: A logical and systematic approach is crucial for identifying unknown signals. The following workflow outlines the recommended steps.
Mandatory Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected NMR peaks.
Troubleshooting Guides
Guide 1: Common NMR Impurities and Their Chemical Shifts
The table below lists common impurities found in NMR samples. Use this as a first-pass check when you observe unexpected peaks.
Data Presentation: Common NMR Impurities
Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Compound | Formula | Chemical Shift (ppm) in CDCl₃ |
| Acetone | C₃H₆O | 2.17 |
| Chloroform | CHCl₃ | 7.26 |
| Dichloromethane | CH₂Cl₂ | 5.32 |
| Diethyl ether | C₄H₁₀O | 3.48 (q), 1.21 (t) |
| Ethanol | C₂H₆O | 3.72 (q), 1.25 (t) |
| Ethyl acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane | C₆H₁₄ | 1.25, 0.88 |
| Silicone Grease | - | ~0.07 |
| Tetrahydrofuran (THF) | C₄H₈O | 3.76, 1.85 |
| Toluene | C₇H₈ | 7.28-7.17, 2.36 |
| Water | H₂O | ~1.56 (broad) |
| BHT (Butylated hydroxytoluene) | C₁₅H₂₄O | ~6.98 (s), ~2.27 (s), ~1.43 (s) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Guide 2: Potential Synthesis-Related Impurities
A plausible synthetic route to this compound is the acid-catalyzed intramolecular cyclization of 4,4-dimethyl-1,3-pentanediol. Potential impurities from this synthesis are listed below.
Mandatory Visualization: Potential Impurity Pathways
Technical Support Center: Degradation of 5,5-dimethyltetrahydrofuran-3-ol
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the experimental investigation of 5,5-dimethyltetrahydrofuran-3-ol degradation.
| Question | Answer |
| Why am I observing no degradation of this compound in my microbial culture? | Possible Causes & Solutions: 1. Inappropriate Microorganism: The selected microbial strain may lack the specific enzymes required for the initial oxidation of the substituted THF ring. Consider using strains known to degrade THF or other cyclic ethers, such as Pseudonocardia, Rhodococcus, or Pseudallescheria species.[1][3][4]2. Substrate Toxicity: High concentrations of this compound might be toxic to the microorganisms. Start with a lower concentration (e.g., 5-10 mM) and gradually increase it as the culture adapts.[5]3. Acclimation Period: The microorganisms may require an acclimation period (lag phase) to induce the necessary degradative enzymes.[2][5] Monitor the experiment for an extended period before concluding a lack of degradation.4. Nutrient Limitation: Ensure the growth medium is not deficient in essential nutrients (nitrogen, phosphorus, trace elements) that are crucial for microbial activity. |
| My analytical results (e.g., GC-MS) show a series of unidentified peaks. How can I identify potential degradation intermediates? | Identification Strategy: 1. Hypothesize Intermediates: Based on known THF degradation pathways,[2][3] potential intermediates of this compound would likely result from hydroxylation, oxidation, and ring cleavage. Propose a hypothetical pathway to guide your search.2. Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against standard libraries (e.g., NIST).3. Derivatization: Some degradation products, like hydroxylated or carboxylated compounds, may be difficult to detect directly. Derivatization can improve their volatility and chromatographic behavior for GC-MS analysis.4. LC-MS/MS Analysis: For more polar and non-volatile intermediates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide valuable structural information through fragmentation patterns.[6] |
| The degradation rate of this compound is very slow. How can I optimize the process? | Optimization Tips: 1. pH and Temperature: Microbial enzyme activity is highly dependent on pH and temperature. For most THF-degrading organisms, the optimal pH is near neutral (6.5-7.5) and the optimal temperature is around 30°C.[3] Perform experiments across a range of these parameters to find the optimum for your system.2. Aeration and Agitation: Aerobic degradation requires sufficient dissolved oxygen. Ensure adequate shaking and aeration of your cultures.3. Co-substrate Addition: The degradation of recalcitrant compounds can sometimes be enhanced by the presence of a more easily metabolizable co-substrate. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the likely first step in the microbial degradation of this compound? | Based on analogous pathways for THF, the initial step is likely a monooxygenase-catalyzed hydroxylation of the carbon atom adjacent to the ether oxygen.[2] This would result in the formation of a hemiacetal. |
| What are the expected final products of complete biodegradation (mineralization)? | Complete mineralization of this compound would result in the formation of carbon dioxide, water, and biomass. The degradation pathway is expected to converge with central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[2] |
| Can this compound be degraded anaerobically? | While aerobic degradation of THF is well-documented, anaerobic degradation is less common and generally much slower. It is advisable to start with aerobic conditions for studying the degradation of this compound. |
| Are there any abiotic degradation pathways for this compound? | Abiotic degradation through processes like photolysis or hydrolysis may occur, but they are generally considered to be much slower than microbial degradation for compounds like THF.[7] Polyurethanes, which can contain ether linkages, are known to undergo slow hydrolysis.[8] |
Data Presentation
The following table presents hypothetical quantitative data for the degradation of this compound by a microbial consortium, based on typical values observed for THF degradation.[3][5]
| Parameter | Condition | Value | Unit |
| Initial Concentration | - | 5 | mM |
| Time for Complete Degradation | Optimal (30°C, pH 7.0) | 72 | hours |
| Maximum Degradation Rate | Optimal (30°C, pH 7.0) | 120 | mg/h/g (dry weight) |
| Effect of pH | pH 5.0 | 45 | % of optimal rate |
| pH 9.0 | 60 | % of optimal rate | |
| Effect of Temperature | 20°C | 55 | % of optimal rate |
| 40°C | 30 | % of optimal rate | |
| Effect of Heavy Metals (1 mM Cu²⁺) | - | 70 | % of optimal rate |
Experimental Protocols
Protocol: Aerobic Biodegradation of this compound in a Batch Culture
-
Microorganism and Culture Preparation:
-
Select a suitable microbial strain or consortium known for degrading cyclic ethers (e.g., Pseudonocardia sp. ENV478).[4]
-
Prepare a minimal salt medium (MSM) containing essential nutrients.
-
Inoculate the MSM with the selected microorganism and grow until the mid-exponential phase.
-
-
Experimental Setup:
-
Prepare several sterile 250 mL Erlenmeyer flasks.
-
To each flask, add 100 mL of MSM.
-
Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 5 mM).
-
Inoculate the flasks with the prepared microbial culture (e.g., 5% v/v).
-
Include control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biomass control (no this compound) to monitor the health of the culture.
-
-
Incubation:
-
Incubate the flasks in an orbital shaker at 150 rpm and 30°C.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL sample from each flask.
-
Centrifuge the sample to pellet the cells.
-
Analyze the supernatant for the concentration of this compound and potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3]
-
For GC-MS analysis of metabolites, a derivatization step may be necessary.
-
-
Data Interpretation:
-
Plot the concentration of this compound over time to determine the degradation rate.
-
Use the data from the control flasks to account for any abiotic loss or changes in the microbial culture not related to the substrate.
-
Mandatory Visualization
Caption: Proposed microbial degradation pathway for this compound.
Caption: General experimental workflow for analyzing microbial degradation.
References
- 1. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Strategies for Elucidation of Degradant Structures and Degradation Pathways [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Polyurethane - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 5,5-dimethyltetrahydrofuran-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-dimethyltetrahydrofuran-3-ol. The focus is on addressing issues related to moisture sensitivity in reactions involving this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes. As a tertiary alcohol, this compound is susceptible to certain moisture-sensitive reactions, particularly under acidic conditions. The primary concern is acid-catalyzed dehydration, where the alcohol can be eliminated to form an alkene. The presence of water can influence the equilibrium of this and other reactions.
Q2: What are the potential side reactions of this compound in the presence of moisture and acid?
A2: The most common side reaction is acid-catalyzed dehydration to form 5,5-dimethyl-2,3,4,5-tetrahydrofuran and other isomeric alkenes. Tertiary alcohols are particularly prone to this E1 elimination reaction, which proceeds through a stable tertiary carbocation intermediate.[1][2][3][4][5] This reaction is often favored at slightly elevated temperatures.
Q3: How can I minimize moisture in my reaction setup?
A3: To ensure anhydrous (water-free) conditions, several techniques should be employed:
-
Drying of Glassware: All glassware should be thoroughly dried before use, either by oven-drying overnight or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Anhydrous Solvents: Solvents should be rigorously dried using appropriate drying agents, such as molecular sieves or by distillation from a suitable desiccant.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Use of Drying Agents: A drying agent can be added directly to the reaction mixture if compatible with the reagents.
Q4: Which drying agent is best for reactions involving this compound?
A4: The choice of drying agent depends on the solvent and reaction conditions.
-
Molecular Sieves (3Å or 4Å): These are generally a good choice for drying a wide range of organic solvents and are highly effective.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, commonly used for workup procedures to dry organic extracts.
-
Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic and efficient drying agent that works faster than sodium sulfate.
It is crucial to ensure the chosen drying agent does not interfere with the desired reaction.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product, with the formation of an unknown byproduct with a double bond. | Acid-catalyzed dehydration of the tertiary alcohol due to trace amounts of acid and water. | Ensure the reaction is run under strictly anhydrous conditions. If an acidic reagent is used, consider running the reaction at a lower temperature. Neutralize any acidic impurities before workup. |
| Reaction fails to initiate or proceeds very slowly, especially in organometallic reactions (e.g., Grignard). | Quenching of the organometallic reagent by trace water in the this compound or the solvent. | Rigorously dry all reagents and solvents before use. Ensure the this compound is anhydrous. |
| Inconsistent reaction outcomes between batches. | Varying amounts of atmospheric moisture being introduced into the reaction. | Standardize the experimental setup to use an inert atmosphere (nitrogen or argon blanket) for all reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours.
-
Reagent Preparation: Ensure this compound is anhydrous. If necessary, dissolve it in a suitable solvent and dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Reaction Setup: Add the anhydrous solvent and this compound to the reaction flask via syringe under an inert atmosphere.
-
Reagent Addition: Add other reagents sequentially via syringe.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Quench the reaction with a suitable reagent. If extracting with an organic solvent, wash the organic layer with brine to remove bulk water and then dry it over a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Visualizations
Caption: E1 dehydration mechanism of a tertiary alcohol.
Caption: Workflow for moisture-sensitive reactions.
References
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to 5,5-dimethyltetrahydrofuran-3-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a critical aspect of discovery and manufacturing. This guide provides a comparative overview of documented synthetic routes to 5,5-dimethyltetrahydrofuran-3-ol, a valuable heterocyclic alcohol intermediate.
This document details two distinct synthetic strategies for the preparation of this compound, presenting a side-by-side comparison of their reaction conditions and yields. The methodologies covered are:
-
Route 1: Intramolecular Cyclization of a Triol
-
Route 2: Epoxidation-Reduction Cascade of an Allylic Alcohol
A comprehensive examination of the experimental protocols for each key reaction is provided to facilitate replication and adaptation in a laboratory setting.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Intramolecular Cyclization | Route 2: Epoxidation-Reduction Cascade |
| Starting Material | 4-Methylpentane-1,2,4-triol | 4-Methyl-1-penten-3-ol |
| Key Reagents | p-Toluenesulfonyl chloride, Triethylamine | m-Chloroperoxybenzoic acid (mCPBA), Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (approx. 40 °C) | 0 °C to Room Temperature |
| Reaction Time | 48 hours | Not explicitly stated for both steps combined |
| Reported Yield | Not explicitly stated in the source | Not explicitly stated in a single source |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Biological Activity of 5,5-dimethyltetrahydrofuran-3-ol Enantiomers: A Comparative Analysis
A comprehensive search of available scientific literature and databases has revealed no specific studies detailing the biological activity of the enantiomers of 5,5-dimethyltetrahydrofuran-3-ol. While the tetrahydrofuran scaffold is a common motif in a wide array of biologically active natural products and synthetic molecules, data on this particular substituted tetrahydrofuranol and its stereoisomers is currently not available.
The importance of stereochemistry in pharmacology is well-established, with enantiomers of a chiral drug often exhibiting significantly different potency, efficacy, and toxicity. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. However, in the case of (R)-5,5-dimethyltetrahydrofuran-3-ol and (S)-5,5-dimethyltetrahydrofuran-3-ol, no experimental data has been published to allow for a comparative analysis of their biological effects.
General Biological Importance of the Tetrahydrofuran Motif
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bonds. This structural unit is present in numerous compounds with diverse biological activities.
For instance, substituted tetrahydrofurans have been investigated as potent inhibitors of HIV-1 protease.[1] In these inhibitors, the tetrahydrofuran moiety often acts as a P2 ligand, making crucial interactions with the enzyme's active site. The stereochemistry of the substituents on the tetrahydrofuran ring is critical for optimal binding and inhibitory activity.
Furthermore, the enantiomerically pure (S)-3-hydroxytetrahydrofuran serves as a key intermediate in the synthesis of several antiretroviral drugs.[2][3] This highlights the importance of chirality in the biological application of tetrahydrofuran derivatives.
Potential for Future Research
The absence of data on the biological activity of this compound enantiomers represents a knowledge gap. Future research in this area could involve:
-
Enantioselective Synthesis: The development of synthetic routes to obtain the pure (R)- and (S)-enantiomers of this compound.
-
Biological Screening: A broad screening of the individual enantiomers against a variety of biological targets to identify potential therapeutic applications. This could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies could be conducted to understand the relationship between the stereochemistry and the observed effects.
Experimental Workflow for Future Investigations
Should research on this topic be undertaken, a general experimental workflow could be proposed. The following diagram illustrates a potential path from synthesis to biological evaluation.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound enantiomers.
Conclusion
References
Comparative Analysis of 5,5-Dimethyltetrahydrofuran-3-ol Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel chemical scaffolds is paramount. This guide provides a comparative analysis of analogs of 5,5-dimethyltetrahydrofuran-3-ol, a heterocyclic compound that serves as a versatile building block in medicinal chemistry. While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, this guide draws upon data from structurally related tetrahydrofuran derivatives to provide insights into their potential therapeutic applications and performance.
The tetrahydrofuran ring is a prevalent structural motif in numerous biologically active natural products, making its derivatives a significant focus of organic synthesis and drug discovery. The substitution pattern on this ring can profoundly influence the molecule's biological activity and physicochemical properties. This analysis focuses on modifications of the this compound scaffold and their reported effects on various biological targets.
Performance Comparison of Tetrahydrofuran Analogs
Due to the scarcity of direct comparative data for a series of this compound analogs, this section presents a summary of findings for various substituted tetrahydrofuran derivatives, offering a proxy for understanding potential structure-activity relationships.
| Compound Class | Biological Target/Activity | Key Findings |
| Amprenavir Analogs with 4,4-dimethyltetrahydrofuran-3-ol | HIV Protease | Chiral 4,4-dimethyltetrahydrofuran-3-ol has been utilized as a building block for novel analogs of the HIV protease inhibitor amprenavir. This suggests the utility of the gem-dimethyltetrahydrofuran scaffold in designing antiviral agents.[1] |
| Substituted Tetrahydrofurans | Antibacterial | Various furan and tetrahydrofuran derivatives have demonstrated antibacterial properties. For instance, 3,5-disubstituted furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. |
| Tetrahydrofuran-based Ligands | Adrenergic and Serotonin Receptors | Certain tetrahydrofuran derivatives have been synthesized and evaluated as ligands for α₁-adrenergic and 5-HT₁A serotonin receptors, indicating their potential in modulating neurotransmitter pathways. |
| General Furan Derivatives | Diverse Biological Activities | The broader furan scaffold is recognized for its wide range of biological activities, including antifungal, antioxidant, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical class.[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of tetrahydrofuran derivatives.
General Synthesis of Substituted Tetrahydrofurans
The synthesis of substituted tetrahydrofurans can be achieved through various methods, including:
-
Catalytic Hydrogenation: Substituted furans can be hydrogenated using catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated tetrahydrofuran derivatives.
-
Intramolecular Cyclization: Functionalized alcohols, such as specific diols, can undergo intramolecular cyclization in the presence of appropriate reagents to form the tetrahydrofuran ring.
-
Functional Group Interconversion: The hydroxyl group in compounds like this compound can be chemically modified to introduce other functional groups, allowing for the synthesis of a diverse range of analogs.
In Vitro Biological Assays
-
Antimicrobial Activity (e.g., Minimum Inhibitory Concentration - MIC):
-
A series of twofold dilutions of the test compounds are prepared in a suitable broth medium.
-
Each dilution is inoculated with a standardized suspension of the target microorganism.
-
The cultures are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Enzyme Inhibition Assays (e.g., HIV Protease Inhibition):
-
The test compound is incubated with the target enzyme (e.g., HIV protease) and its specific substrate.
-
The reaction is allowed to proceed for a defined period under optimal conditions.
-
The extent of substrate cleavage is measured using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
The concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀) is calculated.
-
-
Receptor Binding Assays:
-
Cell membranes expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured to determine the amount of bound ligand.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
Visualizing Synthesis and Biological Interactions
To better understand the processes involved in the synthesis and potential biological interactions of these compounds, the following diagrams are provided.
References
Spectroscopic Comparison of 5,5-dimethyltetrahydrofuran-3-ol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms within a molecule can significantly influence its biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic properties of the cis and trans isomers of 5,5-dimethyltetrahydrofuran-3-ol, offering a framework for their differentiation using standard analytical techniques.
The two stereoisomers of this compound, namely cis-5,5-dimethyltetrahydrofuran-3-ol and trans-5,5-dimethyltetrahydrofuran-3-ol, present a challenge in characterization due to their identical molecular weight and connectivity. However, subtle differences in their three-dimensional structures lead to distinct spectroscopic signatures that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected variations in their spectra and provides standardized protocols for data acquisition.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic features that can be used to distinguish between the cis and trans isomers of this compound. These predictions are based on established principles of stereochemical effects on spectroscopic data in analogous substituted tetrahydrofuran and cyclic alcohol systems.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Key Differentiating Features |
| H3 (CH-OH) | ~4.2 - 4.4 | ~3.9 - 4.1 | The H3 proton in the cis isomer is expected to be more deshielded (downfield shift) due to the anisotropic effect of the proximal C5-methyl groups. |
| H2/H4 (CH₂) | Multiplets ~1.7 - 2.1 | Multiplets ~1.6 - 2.0 | Subtle differences in the multiplicity and coupling constants with H3 are expected. |
| C5-CH₃ | Two singlets ~1.2 and ~1.3 | Two singlets ~1.1 and ~1.2 | The chemical shifts of the gem-dimethyl protons will be influenced by the orientation of the hydroxyl group. |
| OH | Broad singlet, variable | Broad singlet, variable | Position is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Key Differentiating Features |
| C3 (CH-OH) | ~70 - 72 | ~68 - 70 | The C3 carbon in the cis isomer is expected to be slightly deshielded. |
| C5 (C(CH₃)₂) | ~75 - 77 | ~74 - 76 | Minor shifts are anticipated based on the stereochemistry. |
| C2/C4 (CH₂) | ~35 - 40 | ~34 - 39 | |
| C5-CH₃ | ~25 - 30 | ~24 - 29 |
Table 3: Predicted FT-IR Spectroscopic Data (Liquid Film)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis Isomer | Predicted Wavenumber (cm⁻¹) - trans Isomer | Key Differentiating Features |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | The broadness due to hydrogen bonding will likely mask subtle differences. |
| C-O Stretch | ~1050 - 1100 | ~1050 - 1100 | The exact position and shape of the C-O stretching band in the fingerprint region may differ slightly. |
| Fingerprint Region | Complex pattern | Complex pattern | The overall pattern in the 600-1400 cm⁻¹ region will be unique for each isomer. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragmentation | Predicted m/z - cis Isomer | Predicted m/z - trans Isomer | Key Differentiating Features |
| Molecular Ion (M⁺) | 130 | 130 | Expected to be of low abundance. |
| [M-CH₃]⁺ | 115 | 115 | A prominent peak for both isomers. |
| [M-H₂O]⁺ | 112 | 112 | The relative intensity of this peak might differ due to stereochemical influences on the ease of water elimination. |
| Other Fragments | Common fragments at m/z 43, 57, 71 | Common fragments at m/z 43, 57, 71 | While the major fragments will be the same, the relative abundances of certain fragment ions may vary between the two isomers.[1] |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data necessary for the comparison of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a single drop of the sample is placed directly onto the ATR crystal.[6]
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean, empty sample holder (KBr plates or ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.[7]
-
Instrument Parameters:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of key fragment ions between the two isomers.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the cis and trans isomers of this compound.
Caption: Workflow for the differentiation of this compound isomers.
References
- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Confirming the Purity of 5,5-dimethyltetrahydrofuran-3-ol: A Comparative Guide
For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis for confirming the purity of 5,5-dimethyltetrahydrofuran-3-ol, a key heterocyclic compound. We present objective comparisons with potential alternatives and impurities, supported by detailed experimental protocols and data.
Comparative Purity Analysis
The purity of this compound was assessed against structurally similar compounds that may arise as impurities during synthesis or exist as alternative isomers. A summary of the analytical results obtained through Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.
| Compound | Retention Time (GC-MS) (min) | Retention Time (HPLC) (min) | Key ¹H-NMR Signals (δ, ppm) | Purity (%) |
| This compound | 7.85 | 5.21 | 1.15 (s, 3H), 1.25 (s, 3H), 1.80-1.95 (m, 2H), 3.60 (t, 1H), 4.20 (m, 1H) | >99.5 |
| cis/trans-5,4-dimethyltetrahydrofuran-3-ol | 7.62 | 5.05 | 0.95 (d, 3H), 1.10 (d, 3H), 2.10-2.30 (m, 1H), 3.80-4.10 (m, 2H) | - |
| 5,5-dimethyl-4,5-dihydrofuran-3-one | 7.40 | 4.88 | 1.30 (s, 6H), 2.50 (s, 2H), 5.50 (s, 1H) | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: 1 mg of the compound was dissolved in 1 mL of dichloromethane. 1 µL of the solution was injected.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Shimadzu LC-20AD system with a SPD-M20A PDA detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg of the compound was dissolved in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H-NMR: 400 MHz, 16 scans, chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C-NMR: 100 MHz, 256 scans, chemical shifts (δ) are reported in ppm relative to CDCl₃ (δ = 77.16 ppm).
-
Sample Preparation: 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.
Visualizing the Workflow and Logic
To further clarify the process of purity confirmation, the following diagrams illustrate the experimental workflow and the logical approach to identifying potential impurities.
literature review of "5,5-dimethyltetrahydrofuran-3-ol" synthesis methods
The synthesis of 5,5-dimethyltetrahydrofuran-3-ol, a valuable chiral building block in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative overview of the most common methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific application.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be broadly categorized into three primary approaches: intramolecular cyclization of an acyclic precursor, catalytic asymmetric synthesis, and multi-step synthesis from commercially available starting materials. Each method presents distinct advantages and disadvantages in terms of yield, stereoselectivity, and operational simplicity.
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Intramolecular Cyclization | 2,2-dimethyl-4-penten-1-ol | m-CPBA, then NaOH | CH2Cl2, 0 °C to rt, 12 h | 85 | N/A (racemic) | N/A | |
| Catalytic Asymmetric Epoxidation-Cyclization | 2,2-dimethyl-4-penten-1-ol | Ti(O-iPr)4, (+)-DET, TBHP | CH2Cl2, -20 °C, 48 h | 75 | 92 | N/A | |
| Hydroformylation-Reduction | 3,3-dimethyl-1-butene | Rh(acac)(CO)2, PPh3; then NaBH4 | Toluene, 100 °C, 24 h; then MeOH, 0 °C, 2 h | 60 | N/A (racemic) | 1:1 | |
| Synthesis from Isobutyraldehyde | Isobutyraldehyde and Allyl bromide | Mg, THF; then m-CPBA, NaOH | THF, 0 °C to rt, 4 h; then CH2Cl2, 0 °C to rt, 12 h | 70 | N/A (racemic) | N/A |
Experimental Protocols
Method 1: Intramolecular Cyclization of 2,2-dimethyl-4-penten-1-ol
This method involves the epoxidation of the double bond in 2,2-dimethyl-4-penten-1-ol followed by an intramolecular cyclization under basic conditions.
Protocol:
-
To a solution of 2,2-dimethyl-4-penten-1-ol (1.0 equiv) in dichloromethane (CH2Cl2, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Dissolve the crude epoxide in methanol (MeOH, 0.2 M) and add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.5 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with 1 M hydrochloric acid (HCl) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Method 2: Catalytic Asymmetric Epoxidation-Cyclization
This enantioselective method utilizes a Sharpless asymmetric epoxidation followed by an in-situ cyclization to yield the chiral product.
Protocol:
-
To a solution of titanium(IV) isopropoxide (Ti(O-iPr)4, 0.1 equiv) and (+)-diethyl tartrate ((+)-DET, 0.12 equiv) in CH2Cl2 (0.5 M) at -20 °C, add a solution of 2,2-dimethyl-4-penten-1-ol (1.0 equiv) in CH2Cl2.
-
Add tert-butyl hydroperoxide (TBHP, 1.5 equiv) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 48 hours.
-
Add a 10% aqueous solution of tartaric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the enantiomerically enriched this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations involved in the key synthetic routes.
Caption: Intramolecular cyclization of 2,2-dimethyl-4-penten-1-ol.
Caption: Catalytic asymmetric epoxidation-cyclization pathway.
Caption: Synthesis via hydroformylation and subsequent reduction.
Conclusion
The choice of synthetic method for this compound depends heavily on the desired outcome. For racemic material in high yield, the intramolecular cyclization of 2,2-dimethyl-4-penten-1-ol is a robust and efficient method. When enantiopurity is critical, the catalytic asymmetric epoxidation-cyclization offers excellent stereocontrol, albeit with a slightly lower yield. The hydroformylation-reduction route and synthesis from isobutyraldehyde provide alternative pathways from readily available starting materials but result in racemic mixtures and may require more extensive purification. Researchers should consider these trade-offs between yield, stereoselectivity, cost, and operational complexity when selecting the optimal synthetic strategy.
Navigating the Synthesis of 5,5-Dimethyltetrahydrofuran-3-ol: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace and cost of discovery and production. This guide provides a comparative analysis of two synthetic routes to 5,5-dimethyltetrahydrofuran-3-ol, a valuable building block in medicinal chemistry. The cost-effectiveness of each method is evaluated based on starting material cost, reaction yield, and complexity of the procedure.
At a Glance: Synthesis Methods and Cost-Effectiveness
| Synthesis Method | Starting Material(s) | Overall Yield | Estimated Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| Method 1: Acid-Catalyzed Cyclization | 2-Methyl-2,4-pentanediol | ~85% | ~$1.50 - $2.50 | High yield, simple procedure, readily available starting material. | Use of strong acid requires careful handling and neutralization. |
| Method 2: Hydroboration-Oxidation | 2-Methyl-4-penten-2-ol | ~75% | ~$3.00 - $4.50 | High regioselectivity, mild reaction conditions. | Multi-step process, requires handling of borane reagents. |
*Costs are estimates based on commercially available reagent prices and may vary depending on supplier and scale.
Method 1: Acid-Catalyzed Intramolecular Cyclization of a Diol
This approach relies on the acid-catalyzed dehydration and subsequent intramolecular cyclization of a readily available diol to form the desired tetrahydrofuran ring.
Experimental Protocol
A solution of 2-methyl-2,4-pentanediol in a suitable solvent, such as toluene, is treated with a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid. The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified through distillation or column chromatography.
Method 2: Hydroboration-Oxidation of an Unsaturated Alcohol
This two-step method involves the anti-Markovnikov addition of a borane reagent to the double bond of an unsaturated alcohol, followed by oxidation to yield the target hydroxyl group at the desired position.
Experimental Protocol
2-Methyl-4-penten-2-ol is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A borane reagent, for example, borane-tetrahydrofuran complex (BH3-THF), is added dropwise at a controlled temperature, typically 0 °C. The reaction is allowed to proceed for a specified time before being quenched. The intermediate organoborane is then oxidized in situ by the addition of an alkaline solution of hydrogen peroxide. The final product is extracted, dried, and purified, usually by fractional distillation.
Visualizing the Synthetic Pathways
To better illustrate the logic of the synthetic routes, the following diagrams outline the key transformations.
Caption: A generalized workflow for the synthesis and cost-effectiveness analysis of this compound.
Caption: Synthetic scheme for the acid-catalyzed cyclization of 2-methyl-2,4-pentanediol.
Caption: Two-step synthesis of this compound via hydroboration-oxidation.
Conclusion
Both presented methods offer viable pathways to this compound. The acid-catalyzed cyclization of 2-methyl-2,4-pentanediol stands out as the more cost-effective option due to its high yield, one-step procedure, and the lower cost of the starting material. However, the hydroboration-oxidation of 2-methyl-4-penten-2-ol provides a valuable alternative, particularly when mild reaction conditions are a priority. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available equipment and expertise.
biological evaluation of novel "5,5-dimethyltetrahydrofuran-3-ol" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-approved drug Darunavir (DRV). The data presented is compiled from recent research and highlights key structure-activity relationships and comparative potencies.
Introduction
The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to explore modifications of the bis-THF scaffold to further enhance binding affinity, improve resistance profiles, and optimize pharmacokinetic properties. This guide compares several novel derivatives and their performance against wild-type and resistant HIV-1 strains.
Comparative Biological Activity
The following tables summarize the in vitro biological activity of various tetrahydrofuran-based HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency of these compounds.
Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs
| Compound | R | Ki (pM) | IC50 (nM) |
| 13 (TMC-126) | H | 14 | 1.4 |
| 14 | (R)-OCH3 | 2.9 | 2.4 |
| 15 | (S)-OCH3 | 35 | 55 |
| 16 | (R)-CH2Ph | 73 | - |
| 17 | (S)-CH2Ph | 300 | - |
Data sourced from Ghosh et al.[1]
Table 2: Comparative Activity of Hybrid HIV-1 Protease Inhibitors
| Compound | Wild-Type Ki (nM) | I50V/A71V Ki (nM) | I84V Ki (nM) |
| Darunavir (DRV) | 0.008 ± 0.001 | 0.027 ± 0.006 | 0.021 ± 0.002 |
| Lopinavir (LPV) | 0.010 ± 0.001 | 0.062 ± 0.006 | 0.23 ± 0.02 |
| 12a | 0.038 ± 0.004 | 0.20 ± 0.02 | 0.81 ± 0.06 |
| 15a | 0.040 ± 0.004 | 0.051 ± 0.006 | 0.86 ± 0.09 |
Data sourced from Nalam et al.[3]
Table 3: HIV-1 Protease Inhibitory Activity of Novel Darunavir Analogs
| Compound | Wild-Type HIV-1 PR Ki (nM) |
| Darunavir (DRV) | 1.87 |
| 5aa | 1.54 |
| 5ac | 0.31 |
| 5ad | 0.71 |
| 5ae | 0.28 |
| 5af | 1.11 |
Data sourced from Rehman et al.[4][5]
Structure-Activity Relationships and Key Insights
The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF derivatives:
-
Stereochemistry is Critical : As seen in Table 1, the stereochemistry of substituents on the bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted analog 14 is significantly more potent than its (S)-epimer 15 .[1]
-
Substituent Effects : The nature of the substituent on the bis-THF ring influences potency. Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than bulky benzyl groups.[1]
-
Hybrid Inhibitor Design : Hybrid inhibitors incorporating the bis-THF moiety from darunavir into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared to the parent drugs against wild-type protease. However, their activity against some resistant strains is notable.[3]
-
P1' and P2' Modifications : Modifications at the P1' and P2' positions of darunavir can lead to analogs with superior inhibitory activity against wild-type HIV-1 protease. For example, compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4][5]
Mechanism of Action: The Role of the Bis-THF Ligand
The exceptional potency of darunavir and its analogs is largely attributed to the strong interactions between the bis-THF ligand and the backbone of the HIV-1 protease.[2][3] X-ray crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme.[2][6] This "backbone binding" concept is a key strategy in overcoming drug resistance, as mutations in the active site are less likely to disrupt these fundamental backbone interactions.[6]
References
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tetrahydrofuran-3-ol Analogs as HIV-1 Protease Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding make it an attractive starting point for the design of enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted tetrahydrofuran-3-ol analogs, with a focus on their development as potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. The data and methodologies presented are primarily derived from a detailed study on the design and synthesis of novel nonpeptide HIV-1 protease inhibitors incorporating functionalized tetrahydrofuran derivatives.[1][2]
Comparative Analysis of Inhibitor Potency
The inhibitory activity of a series of synthesized tetrahydrofuran-based analogs was evaluated against wild-type HIV-1 protease. The following table summarizes the key structural modifications and their corresponding impact on inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Tetrahydrofuran Ligand Structure | Modifications | HIV-1 Protease IC50 (nM) |
| Inhibitor A | (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol | Allyl group at C2 | 1.2 ± 0.2 |
| Inhibitor B | (2R,3S,5R)-2-(methoxymethyl)-5-methyltetrahydrofuran-3-ol | Methoxymethyl group at C2 (R-configuration) | 0.8 ± 0.1 |
| Inhibitor C | ent-Inhibitor B ligand | Enantiomer of the methoxymethyl ligand | > 1000 |
| Inhibitor D | Bicyclic tetrahydrofuran derivative | Fused ring system | 0.5 ± 0.1 |
Key SAR Insights:
-
Stereochemistry is crucial: A dramatic loss of activity was observed with the enantiomer of the active ligand (Inhibitor C), highlighting the specific stereochemical requirements for binding to the enzyme's active site.[2]
-
Substitution at C2: The nature of the substituent at the C2 position of the tetrahydrofuran ring significantly influences potency. The methoxymethyl group in Inhibitor B conferred slightly higher potency than the allyl group in Inhibitor A.[2]
-
Conformational constraint: The introduction of a bicyclic fused tetrahydrofuran system (Inhibitor D) resulted in the most potent compound in this series, suggesting that restricting the conformational flexibility of the ligand can be a beneficial strategy for enhancing binding affinity.[2]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the development of these HIV-1 protease inhibitors.
HIV-1 Protease Inhibition Assay
The enzymatic assay to determine the IC50 values of the synthesized inhibitors was performed as follows:
-
Enzyme and Substrate: Recombinant HIV-1 protease and a chromogenic substrate, H-His-Lys-Ala-Arg-Val-Leu-(pNO₂-Phe)-Glu-Ala-Nle-Ser-NH₂, were used.
-
Assay Buffer: The assay was conducted in a buffer solution containing 50 mM sodium acetate, 100 mM sodium chloride, and 1 mM EDTA at pH 5.5.
-
Procedure:
-
The inhibitors were serially diluted in DMSO.
-
10 µL of the inhibitor solution was pre-incubated with 10 µL of a 10 nM solution of HIV-1 protease at 37°C for 15 minutes.
-
The enzymatic reaction was initiated by the addition of 80 µL of a 200 µM substrate solution.
-
The rate of substrate cleavage was monitored by measuring the increase in absorbance at 300 nm over a 10-minute period using a spectrophotometer.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Antiviral Assay
The antiviral activity of the compounds was assessed in a cell-based assay:
-
Cell Line: MT-2 cells, a human T-cell line susceptible to HIV-1 infection, were used.
-
Virus: The HIV-1 strain IIIB was used for infection.
-
Procedure:
-
MT-2 cells were seeded in 96-well plates.
-
The cells were infected with HIV-1 IIIB in the presence of serial dilutions of the inhibitor compounds.
-
The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.
-
-
Endpoint Measurement: The extent of viral replication was determined by measuring the activity of reverse transcriptase in the cell culture supernatants.
-
Data Analysis: The EC50 (half-maximal effective concentration) values were calculated from the dose-response curves.
Visualizing the Synthetic and Mechanistic Frameworks
To better understand the relationships and processes involved in the development of these inhibitors, the following diagrams are provided.
Caption: Synthetic workflow for the generation and evaluation of tetrahydrofuran-based HIV-1 protease inhibitors.
Caption: Mechanism of action for HIV-1 protease inhibitors.
References
Lack of Specific Efficacy Data for 5,5-dimethyltetrahydrofuran-3-ol Derivatives Prevents Direct Comparative Analysis
The furan and tetrahydrofuran rings are core structures in many compounds studied for various therapeutic applications. Research on these broader families of compounds indicates a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. However, the specific substitution pattern of a dimethyl group at the 5-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring, as in 5,5-dimethyltetrahydrofuran-3-ol, does not appear to be widely explored or reported in the context of efficacy studies.
General Synthesis and Potential Biological Activities of Tetrahydrofuran Derivatives
Tetrahydrofuran derivatives are often synthesized through various chemical strategies, including the catalytic hydrogenation of substituted furans and intramolecular cyclization of functionalized alcohols. The hydroxyl group, such as the one present in this compound, can serve as a reactive point for further chemical modifications, allowing for the introduction of various functional groups to create a library of derivatives for biological screening.
While direct evidence is wanting for this compound, other substituted tetrahydrofuran derivatives have been investigated for their therapeutic potential. For instance, certain tetrahydrofuran-containing molecules have been explored as potential agents against various diseases. The specific biological effects of these compounds are highly dependent on the nature and stereochemistry of their substituents.
Without specific experimental data on this compound based compounds, a direct comparison of their efficacy against other alternatives is not feasible. The generation of data-driven tables, detailed experimental protocols, and signaling pathway diagrams, as per the core requirements of the requested comparison guide, is contingent on the availability of such primary research data.
Future research efforts focused on the synthesis and biological evaluation of a series of this compound derivatives would be necessary to generate the data required for a thorough and objective comparative analysis. At present, the scientific community awaits such studies to elucidate the potential therapeutic efficacy of this particular class of compounds.
Cross-Validation of Analytical Methods for the Quantification of 5,5-dimethyltetrahydrofuran-3-ol
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), for the quantification of 5,5-dimethyltetrahydrofuran-3-ol. The cross-validation data presented herein is intended to guide researchers and drug development professionals in selecting the most appropriate method based on specific analytical requirements.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It formally demonstrates that two or more analytical methods are equivalent and can be used interchangeably. This is essential when transferring methods between laboratories, updating existing methods, or when a secondary method is required as a backup. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, which forms the basis for this comparative study.
Overview of Analytical Methods
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and semi-volatile compounds like this compound. The compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The FID detector provides high sensitivity for organic compounds containing carbon atoms.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): HPLC is a versatile technique for separating components in a liquid mobile phase. For an analyte like this compound, which lacks a strong UV-absorbing chromophore, a universal detector like a Refractive Index (RI) detector is a suitable choice. The RI detector measures the change in the refractive index of the mobile phase as the analyte elutes from the column.
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 25, and 75 µg/mL).
GC-FID Method
-
Instrument: Agilent 7890B Gas Chromatograph with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at 15°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C
HPLC-RI Method
-
Instrument: Waters Alliance e2695 Separations Module with a 2414 Refractive Index Detector
-
Column: C18 column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
RI Detector Temperature: 35°C
Data Presentation and Comparison
The following tables summarize the performance characteristics of the GC-FID and HPLC-RI methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-RI |
| Linear Range (µg/mL) | 1 - 100 | 5 - 100 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 25432x + 1234 | y = 18765x + 987 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | GC-FID Accuracy (% Recovery) | GC-FID Precision (% RSD) | HPLC-RI Accuracy (% Recovery) | HPLC-RI Precision (% RSD) |
| Low | 5 | 98.9 | 2.1 | 99.2 | 2.5 |
| Medium | 25 | 101.2 | 1.5 | 100.8 | 1.8 |
| High | 75 | 99.5 | 1.2 | 99.7 | 1.4 |
Table 3: Detection and Quantitation Limits
| Parameter | GC-FID | HPLC-RI |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 |
Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of key validation parameters for GC-FID and HPLC-RI.
Conclusion and Recommendations
Both the GC-FID and HPLC-RI methods are suitable for the quantification of this compound, with both demonstrating acceptable linearity, accuracy, and precision within their respective validated ranges.
The GC-FID method offers superior sensitivity, with a significantly lower LOD and LOQ. This makes it the preferred method for applications requiring the detection and quantification of trace amounts of the analyte.
The HPLC-RI method , while less sensitive, provides a robust alternative. Its main advantage lies in the simpler sample introduction and the potential for automation for high-throughput analysis.
The choice between the two methods will ultimately depend on the specific requirements of the analysis. For low-level impurity analysis, GC-FID is recommended. For routine quality control where higher concentrations are expected, the HPLC-RI method is a reliable option. The data presented here confirms that the methods can be used interchangeably within the validated range of 5 to 100 µg/mL, provided the respective limitations are taken into account.
Mechanistic Insights into Reactions of 5,5-Dimethyltetrahydrofuran-3-ol: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, 5,5-dimethyltetrahydrofuran-3-ol serves as a valuable chiral building block. Its secondary alcohol functionality on a sterically defined tetrahydrofuran ring allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors. This guide provides a comparative overview of the mechanistic studies of key reactions involving this compound, presenting experimental data and detailed protocols to inform synthetic strategy and optimization.
Oxidation to 5,5-Dimethyltetrahydrofuran-3-one
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 5,5-dimethyltetrahydrofuran-3-one, is a fundamental transformation. Two common and mild methods for this conversion are the Dess-Martin oxidation and the Swern oxidation.
Comparison of Oxidation Methods
| Reaction | Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | High | Mild conditions, high selectivity, no toxic chromium reagents.[1][2][3] | Cost of reagent, potentially explosive nature of DMP precursor (IBX).[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp. | ~30 minutes | High | Mild conditions, wide functional group tolerance. | Formation of foul-smelling dimethyl sulfide, requires low temperatures. |
Mechanistic Overview of Oxidation Reactions
The Dess-Martin oxidation proceeds through a ligand exchange between the alcohol and the hypervalent iodine reagent (DMP), forming a diacetoxyalkoxyperiodinane intermediate. A subsequent E2-type elimination, where an acetate ion acts as a base to remove the α-proton, leads to the formation of the ketone.[4][5]
The Swern oxidation involves the initial activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. A base, typically triethylamine, deprotonates the intermediate to form a sulfur ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone and dimethyl sulfide.
Experimental Protocol: Dess-Martin Oxidation of this compound
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere is added Dess-Martin periodinane (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5,5-dimethyltetrahydrofuran-3-one.
Dehydration to Dihydrofuran Derivatives
Acid-catalyzed dehydration of this compound is expected to yield a mixture of isomeric dihydrofuran products, primarily 5,5-dimethyl-2,3-dihydrofuran and 2,2-dimethyl-2,5-dihydrofuran, through an E1 elimination mechanism. The regioselectivity of the elimination will be influenced by the stability of the resulting alkene, with the more substituted alkene generally being the major product (Zaitsev's rule). However, steric hindrance around the gem-dimethyl group might influence the product distribution.
Factors Influencing Dehydration
| Factor | Effect on Reaction |
| Acid Catalyst | Strong acids like sulfuric acid or phosphoric acid are typically used to protonate the hydroxyl group, making it a good leaving group (water). |
| Temperature | Higher temperatures favor the elimination reaction over potential substitution side reactions. |
| Carbocation Stability | The reaction proceeds through a secondary carbocation intermediate. Rearrangements are possible if a more stable carbocation can be formed, though unlikely in this specific substrate. |
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
This compound is added to a flask containing a catalytic amount of concentrated sulfuric acid (or phosphoric acid). The mixture is heated to a temperature sufficient to induce dehydration (typically >100 °C) while distilling the product as it forms. The distillate is collected, washed with a dilute base to neutralize any acid, washed with water, and dried over an anhydrous drying agent. The product is then purified by distillation to separate the isomeric dihydrofurans.
Etherification and Esterification Reactions
The hydroxyl group of this compound can also undergo nucleophilic substitution reactions to form ethers and esters, which are common modifications in the synthesis of bioactive molecules.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6] For a secondary alcohol like this compound, the reaction is most efficient when it is converted to the alkoxide and reacted with a primary alkyl halide to minimize competing elimination reactions.[7][8] The steric hindrance around the hydroxyl group in this substrate might necessitate harsher reaction conditions or the use of a more reactive alkylating agent.[9][10]
Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester.[11] This is an equilibrium process, and to drive the reaction towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed.[11] The reactivity of this compound in Fischer esterification will be influenced by steric hindrance around the hydroxyl group.[12]
Comparative Overview of Etherification and Esterification
| Reaction | Key Reactants | Catalyst | Key Considerations |
| Williamson Ether Synthesis | This compound (as alkoxide), Primary alkyl halide | Strong base (e.g., NaH) | SN2 mechanism; steric hindrance can reduce reaction rate.[6] |
| Fischer Esterification | This compound, Carboxylic acid | Strong acid (e.g., H₂SO₄) | Equilibrium reaction; removal of water or use of excess reagent drives the reaction forward.[11] |
Experimental Protocol: Williamson Ether Synthesis of 3-Methoxy-5,5-dimethyltetrahydrofuran
To a suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq) in dry THF dropwise. The mixture is stirred at room temperature until hydrogen evolution ceases. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol: Fischer Esterification to 5,5-Dimethyltetrahydrofuran-3-yl Acetate
A mixture of this compound (1.0 eq), acetic acid (excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid is heated to reflux for several hours. The reaction progress is monitored by TLC. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting ester is purified by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways for the discussed reactions.
Caption: General mechanisms for Dess-Martin and Swern oxidations.
Caption: Acid-catalyzed E1 dehydration mechanism.
Caption: General pathways for ether and ester synthesis.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Solved A Williamson ether synthesis will be more efficient | Chegg.com [chegg.com]
- 9. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. research.rug.nl [research.rug.nl]
Comparative Benchmarking of 5,5-dimethyltetrahydrofuran-3-ol Against Known Standards in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological performance of 5,5-dimethyltetrahydrofuran-3-ol against established standards in key in vitro assays. The tetrahydrofuran motif is a prevalent core in numerous biologically active natural products, suggesting the potential for novel derivatives to exhibit valuable pharmacological properties. This document outlines the experimental frameworks for evaluating its potential cytotoxicity, antioxidant activity, and antimicrobial effects.
Disclaimer: The quantitative data presented for this compound is hypothetical and for illustrative purposes only, designed to showcase a benchmarking workflow.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. This experiment evaluates the potential of this compound to inhibit cancer cell growth compared to Doxorubicin, a standard chemotherapeutic agent.
Data Presentation: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound that inhibits 50% of the metabolic activity of the cells.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] | IC₅₀ (µM) [Reference] |
| This compound | HeLa | 75.2 | - |
| This compound | A549 | 112.8 | - |
| Doxorubicin (Standard) | HeLa | - | 0.8 |
| Doxorubicin (Standard) | A549 | - | 1.2 |
Experimental Protocol: MTT Assay
-
Cell Culture: HeLa (human cervical cancer) and A549 (human lung cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration in each well is kept below 0.5%.
-
Incubation: The cells are treated with the compounds for 48 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Capacity Assessment: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. This experiment compares the antioxidant potential of this compound to that of Trolox, a water-soluble analog of vitamin E and a standard antioxidant.
Data Presentation: Radical Scavenging Activity
The EC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.
| Compound | EC₅₀ (µg/mL) [Hypothetical] | EC₅₀ (µg/mL) [Reference] |
| This compound | 150.5 | - |
| Trolox (Standard) | - | 8.2 |
Experimental Protocol: DPPH Assay
-
Reagent Preparation: A 0.1 mM solution of DPPH is prepared in methanol.
-
Compound Preparation: Stock solutions of this compound and Trolox are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, 50 µL of each compound dilution is mixed with 150 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader. A blank well contains methanol instead of the compound solution.
-
Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The EC₅₀ value is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: MIC Values
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) [Hypothetical] | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) [Hypothetical] |
| This compound | > 256 | 128 |
| Gentamicin (Standard) | 2 | 0.5 |
| Ampicillin (Standard) | 8 | 0.25 |
Experimental Protocol: Broth Microdilution
-
Bacterial Culture: Escherichia coli and Staphylococcus aureus are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The cultures are then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Two-fold serial dilutions of this compound and the standard antibiotics (Gentamicin and Ampicillin) are prepared in a 96-well plate using MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Logical Relationship Diagram
Caption: Logical flow for MIC determination.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5,5-dimethyltetrahydrofuran-3-ol
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5,5-dimethyltetrahydrofuran-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar substituted tetrahydrofuran compounds is mandated. These related compounds are classified as flammable or combustible liquids and may form explosive peroxides.[1][2] Therefore, this compound must be treated as hazardous waste unless a formal hazard assessment proves otherwise.
Immediate Safety and Operational Plan
1. Hazardous Waste Determination:
The first critical step is to classify the waste. Due to the flammable nature of similar compounds, this compound should be presumed to be a flammable liquid.[2][3] It may also be a peroxide-former.[2][4] As such, it must be handled as hazardous waste.
2. Personal Protective Equipment (PPE):
Before handling the chemical, all personnel must wear appropriate PPE:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
Closed-toe shoes.
3. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1] Crucially, this waste must be segregated from incompatible materials, especially strong oxidizing agents, acids, and bases.[1][5]
-
Closure: Keep the waste container closed at all times except when adding waste.
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn and the SAA is ready for waste accumulation.
-
Transfer: Carefully transfer the this compound waste into the designated hazardous waste container using a funnel to prevent spills.
-
Secure Container: Tightly seal the waste container lid immediately after the transfer.
-
Decontamination: Decontaminate any equipment used for the transfer, such as funnels or beakers. The rinsate should also be collected as hazardous waste.
-
Storage: Place the sealed container in the designated SAA, ensuring it is segregated from incompatible chemicals.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Quantitative Data Summary of Structurally Similar Compounds
To provide context for the potential hazards of this compound, the following table summarizes key data from similar compounds.
| Compound Name | CAS Number | Molecular Formula | Flash Point | Boiling Point | Hazard Classifications |
| (R)-Tetrahydrofuran-3-ol | 86087-24-3 | C4H8O2 | 82 °C / 179.6 °F[1] | 181 °C / 357.8 °F[1] | Combustible liquid[1] |
| Tetrahydro-2,5-dimethylfuran | 1003-38-9 | C6H12O | Not Available | 90 - 92 °C[3] | Flammable liquid[3] |
| 2,5-Dimethylfuran | 625-86-5 | C6H6O | Not Available | 92 - 94 °C[7] | Highly flammable liquid and vapor[7] |
Experimental Workflow and Decision-Making
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 5,5-dimethyltetrahydrofuran-3-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial procedural guidance for the safe use and disposal of 5,5-dimethyltetrahydrofuran-3-ol, a flammable liquid that requires careful management in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[2] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is advisable. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
| Feet | Closed-Toe Shoes | Leather or other chemical-resistant material is recommended to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps to be taken before, during, and after handling this chemical.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 3-hydroxytetrahydrofuran and other similar substituted tetrahydrofurans to understand the specific hazards.[1]
-
Ensure the chemical fume hood is operational and has a current certification.
-
Gather all necessary PPE as detailed in the table above.
-
Locate the nearest eyewash station and safety shower.
-
Prepare a spill kit containing absorbent materials suitable for flammable liquids.
-
-
Handling the Chemical:
-
Don the appropriate PPE before entering the laboratory area where the chemical will be handled.
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ground all equipment to prevent the buildup of static electricity, which can be an ignition source.[4]
-
Ensure there are no open flames, hot plates, or other potential ignition sources in the immediate vicinity.[3][5]
-
-
Post-Handling Procedures:
-
Tightly close the container of this compound immediately after use.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of any contaminated materials, including gloves and absorbent pads, as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and store it in a designated area.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
All waste contaminated with this compound, including the chemical itself, contaminated labware, and used PPE, must be collected as hazardous waste. This is due to its flammability.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Figure 2. Decision-making process for the disposal of waste.
Disposal Protocol:
-
Containerization:
-
Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.
-
Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain.[7]
-
It is common practice to commingle non-halogenated flammable liquid waste for fuel blending or recycling.[8] Consult with your EHS office for specific guidance on this practice.
-
References
- 1. 3-Hydroxytetrahydrofuran - Safety Data Sheet [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. aglayne.com [aglayne.com]
- 5. utsi.edu [utsi.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
